molecular formula C13H20N2 B3368693 (2R,5S)-1-benzyl-2,5-dimethylpiperazine CAS No. 216532-43-3

(2R,5S)-1-benzyl-2,5-dimethylpiperazine

Cat. No.: B3368693
CAS No.: 216532-43-3
M. Wt: 204.31 g/mol
InChI Key: WJTCHBVEUFDSIK-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,5S)-1-benzyl-2,5-dimethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5S)-1-benzyl-2,5-dimethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5S)-1-benzyl-2,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTCHBVEUFDSIK-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224709
Record name rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-88-3
Record name rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3138-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,5S)-2,5-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2R,5S)-1-benzyl-2,5-dimethylpiperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral disubstituted piperazine that serves as a crucial building block in medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable intermediate in the synthesis of complex, high-value molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its significant role in the development of therapeutic agents, with a focus on its application as a precursor to delta-opioid receptor agonists.

Core Chemical and Physical Properties

(2R,5S)-1-benzyl-2,5-dimethylpiperazine, also known as trans-1-benzyl-2,5-dimethylpiperazine, is a derivative of piperazine with a benzyl group on one nitrogen and methyl groups at the 2 and 5 positions. The (2R,5S) stereochemistry indicates a trans configuration of the two methyl groups relative to the piperazine ring. This specific spatial arrangement is critical for its utility in asymmetric synthesis and for the biological activity of its derivatives.[1]

The free base of this compound is less commonly available commercially than its dihydrochloride salt. The salt form exhibits enhanced water solubility, a desirable characteristic for pharmaceutical applications.[2] The hydrophobic nature of the benzyl and methyl groups influences its solubility and permeability in biological systems.[2]

Table 1: Physicochemical Properties of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and its Precursor

Property(2R,5S)-1-benzyl-2,5-dimethylpiperazine (Free Base)trans-2,5-Dimethylpiperazine (Precursor)
Molecular Formula C₁₃H₂₀N₂C₆H₁₄N₂[3]
Molecular Weight 204.31 g/mol 114.19 g/mol [3]
Appearance White to off-white solid (predicted)White to yellow crystalline powder[3][4]
Melting Point Data not available115-118 °C[5][6]
Boiling Point Data not available162-165 °C[5]
Solubility Soluble in organic solvents like dichloromethane and toluene.[7]Soluble in water (50 g/100 mL at 20°C)[8]
CAS Number 745031-35-0 (for the (2S,5S)-cis isomer, often used interchangeably in general descriptions)2815-34-1[3]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is typically achieved through the N-benzylation of the chiral precursor, trans-2,5-dimethylpiperazine. The following protocol is a representative method based on established procedures for the N-alkylation of piperazines.[7][9]

Causality in Experimental Choices:

  • Starting Material: The use of enantiomerically pure trans-2,5-dimethylpiperazine is crucial to obtain the desired stereoisomer of the final product.

  • Solvent: Anhydrous conditions are necessary to prevent hydrolysis of the reagents and side reactions.[7] Dichloromethane or toluene are suitable solvents for this reaction.[7]

  • Base: A non-nucleophilic base such as potassium carbonate is used to neutralize the acid formed during the reaction without competing with the piperazine nucleophile.

  • Purification: Column chromatography is a standard method for purifying the product from any unreacted starting materials and by-products.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve trans-2,5-dimethylpiperazine and K2CO3 in anhydrous DCM B Add benzyl chloride dropwise at 0°C A->B Under N2 atmosphere C Stir at room temperature for 12-24 hours B->C D Monitor reaction progress by TLC C->D E Filter the reaction mixture D->E Upon completion F Wash with water and brine E->F G Dry organic layer over Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I

Figure 1: General workflow for the synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of trans-2,5-dimethylpiperazine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (2 equivalents).

  • Addition of Reagent: Cool the mixture to 0°C in an ice bath. Add benzyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), and signals for the piperazine ring protons and the methyl groups.[10][11] The chemical shifts and coupling patterns of the piperazine ring protons will be complex due to its chair conformation.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the piperazine ring and the methyl groups.[8][12] The chemical shifts of the piperazine carbons are sensitive to the substitution pattern and stereochemistry.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of benzylpiperazines typically shows a prominent base peak at m/z 91, corresponding to the tropylium cation (C₇H₇⁺) formed from the benzyl group.[4][13] Other significant fragments would arise from the cleavage of the piperazine ring.[1][4] The molecular ion peak (M⁺) at m/z 204 should also be observable.

Infrared (IR) Spectroscopy:

The IR spectrum of (2R,5S)-1-benzyl-2,5-dimethylpiperazine would display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-C stretching of the aromatic ring.

Applications in Drug Development: A Precursor to Delta-Opioid Receptor Agonists

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a key intermediate in the synthesis of potent and selective delta-opioid receptor agonists, most notably SNC80.[7] SNC80 is a non-peptidic agonist that has been instrumental in studying the physiological and behavioral effects of delta-opioid receptor activation.[14][15]

The delta-opioid receptor, a G-protein coupled receptor (GPCR), is a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists like morphine. Activation of the delta-opioid receptor has been shown to produce antinociceptive (pain-relieving), antidepressant-like, and anxiolytic effects.[15]

Signaling Pathway of Delta-Opioid Receptor Agonists:

The binding of an agonist like an SNC80 derivative to the delta-opioid receptor initiates a cascade of intracellular signaling events. This primarily involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[14][15] This ultimately results in a reduction in neuronal excitability and neurotransmitter release, contributing to the observed pharmacological effects.[3][15]

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist SNC80 Derivative DOR δ-Opioid Receptor (GPCR) Agonist->DOR Binding G_protein Gi/o Protein Activation DOR->G_protein Activation AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Ion_Channel->Neuronal_Activity Response Pharmacological Effects (e.g., Analgesia) Neuronal_Activity->Response

Figure 2: Simplified signaling pathway of a delta-opioid receptor agonist.

Safety and Handling

As with all chemical reagents, (2R,5S)-1-benzyl-2,5-dimethylpiperazine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data for related piperazine and benzylamine compounds, this substance should be considered as potentially harmful if swallowed, inhaled, or absorbed through the skin.[16][17][18] It may cause skin and eye irritation.[18]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[19]

Conclusion

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a stereochemically defined building block of significant importance in the field of medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, provides a valuable intermediate for the development of novel therapeutics, particularly those targeting the delta-opioid receptor. A thorough understanding of its chemical properties, synthesis, and biological context is essential for researchers and scientists working in drug discovery and development.

References

  • delta-Opioid receptor agonist SNC80 elicits peripheral antinociception via delta(1) and delta(2) receptors and activation of the l-arginine/nitric oxide/cyclic GMP pathway. (2005). Life Sciences, 78(1), 54-60. [Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. (2012). Journal of Analytical Toxicology, 36(4), 233-242. [Link]

  • Role of signalling molecules in behaviours mediated by the δ opioid receptor agonist SNC80. (2018). British Journal of Pharmacology, 175(6), 893-904. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • BZP/piperazines drug profile. (2018). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). RSC. Retrieved February 17, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2017). Revue Roumaine de Chimie, 62(11-12), 903-911. [Link]

  • ¹H NMR Chemical Shifts. (2022). University of Puget Sound. Retrieved February 17, 2026, from [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. (2012). Tetrahedron Letters, 53(36), 4848-4851. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)₃ mediated radical cyclizations. (2016). Molecules, 21(11), 1489. [Link]

  • (2R,5S)-2,5-Dimethylpiperazine. (n.d.). Chemsrc. Retrieved February 17, 2026, from [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. Retrieved February 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics, 2(4), 384-411. [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral organic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a ubiquitous scaffold in pharmacologically active molecules, understanding its physical properties is paramount for its synthesis, purification, formulation, and ultimately, its therapeutic application. This guide provides a comprehensive overview of the core physical characteristics of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and its dihydrochloride salt, offering both theoretical insights and practical, field-proven experimental protocols for their determination.

The specific stereochemistry of this molecule, with a trans arrangement of the two methyl groups on the piperazine ring, plays a crucial role in its three-dimensional structure and, consequently, its interaction with biological targets. This guide will delve into the key physical parameters that define this compound, providing a robust framework for its characterization in a research and development setting.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity. (2R,5S)-1-benzyl-2,5-dimethylpiperazine is most commonly available and handled in its dihydrochloride salt form due to its increased stability and crystallinity.

Identifier (2R,5S)-1-benzyl-2,5-dimethylpiperazine (Free Base) (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride
Molecular Formula C₁₃H₂₀N₂[1]C₁₃H₂₂Cl₂N₂[2][3][4]
Molecular Weight 204.31 g/mol [1]277.23 g/mol [2][3]
CAS Number Not readily available198896-00-3[2][3][4]
Synonyms trans-1-Benzyl-2,5-dimethylpiperazinetrans-1-Benzyl-2,5-dimethylpiperazine dihydrochloride[2]

The structural formula of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is depicted below:

Figure 1: Chemical structure of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Physicochemical Properties: A Predictive and Comparative Analysis

Property Predicted/Comparative Value Significance in Drug Development
Topological Polar Surface Area (TPSA) 15.27 Ų (for the free base)[2]Influences membrane permeability and oral bioavailability. A lower TPSA, as seen here, is generally associated with better cell penetration.
LogP (Octanol-Water Partition Coefficient) 2.7124 (for the free base)[2]A measure of lipophilicity, which affects solubility, permeability, and metabolism. A LogP in this range suggests moderate lipophilicity.
Hydrogen Bond Donors 1 (for the free base)[2]Impacts solubility and receptor binding.
Hydrogen Bond Acceptors 2 (for the free base)[2]Influences solubility and interactions with biological targets.
Rotatable Bonds 2 (for the free base)[2]Relates to conformational flexibility, which can impact receptor binding affinity.

Experimental Determination of Physical Properties

The following sections detail the standardized, field-proven methodologies for determining the key physical properties of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities. For the dihydrochloride salt, a relatively high melting point is expected due to its ionic character. In contrast, the free base, if isolated as a solid, would likely have a lower melting point. For comparison, the related compound trans-2,5-dimethylpiperazine has a melting point of 115-118 °C[5]. Another piperazine derivative, 3-benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione, has a reported melting point of 180.2–182.7°C[6].

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point using a capillary melting point apparatus.

  • Sample Preparation:

    • Ensure the sample of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.

G cluster_0 Melting Point Determination Workflow Sample Preparation Sample Preparation Grind to a fine powder Pack into capillary tube (2-3 mm) Apparatus Setup Apparatus Setup Insert capillary into heating block Sample Preparation->Apparatus Setup Place sample Heating and Observation Heating and Observation Rapid heating to ~20°C below expected MP Slow heating (1-2°C/min) near MP Apparatus Setup->Heating and Observation Initiate heating program Data Recording Data Recording Record temperature at onset of melting Record temperature at completion of melting Heating and Observation->Data Recording Observe and record G cluster_0 Equilibrium Solubility Workflow Equilibration Equilibration Add excess solid to solvent Shake at constant temperature (24-48h) Separation Separation Allow solid to settle Withdraw and filter supernatant Equilibration->Separation Reach equilibrium Analysis Analysis Dilute filtrate Quantify concentration via HPLC or LC-MS Separation->Analysis Isolate saturated solution Calculation Calculation Determine solubility in mg/mL or µg/mL Analysis->Calculation Obtain concentration

Sources

An In-depth Technical Guide to the Spectral Analysis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Stereochemistry

(2R,5S)-1-benzyl-2,5-dimethylpiperazine possesses a piperazine ring with two methyl groups at the C2 and C5 positions in a cis configuration. The nitrogen atom at the 1-position is substituted with a benzyl group. The stereochemical designators (2R, 5S) define the absolute configuration at the two chiral centers. This specific spatial arrangement is critical for its intended biological activity and differentiates it from its other stereoisomers.

Fragmentation_Pathway M [(2R,5S)-1-benzyl-2,5-dimethylpiperazine]⁺˙ m/z = 204 F1 [C₇H₇]⁺ (Tropylium ion) m/z = 91 M->F1 α-cleavage F2 [C₆H₁₃N₂]⁺ m/z = 113 M->F2 Benzylic C-N cleavage

Figure 2. Predicted major fragmentation pathway of (2R,5S)-1-benzyl-2,5-dimethylpiperazine in EI-MS.

Key Expected Fragments:

m/zProposed FragmentNotes
204[C₁₃H₂₀N₂]⁺˙Molecular ion.
113[C₆H₁₃N₂]⁺Loss of the benzyl group.
91[C₇H₇]⁺Tropylium ion, a very stable and characteristic fragment for benzyl-containing compounds. This is often the base peak. [2]

Experimental Protocol for MS:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI).

  • Ionization: Select the appropriate ionization method (EI or ESI).

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.

  • Data Analysis: Interpret the resulting mass spectrum to identify the molecular weight and elucidate the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is expected to show characteristic absorption bands for the N-H, C-H, and aromatic C=C bonds.

Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3400N-H stretchSecondary amine
3000 - 3100C-H stretchAromatic
2800 - 3000C-H stretchAliphatic (CH, CH₂, CH₃)
1600, 1495, 1450C=C stretchAromatic ring
1100 - 1200C-N stretchAmine
700 - 750 and 690 - 710C-H out-of-plane bendMonosubstituted benzene

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if it is a solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The comprehensive spectral analysis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is essential for its unambiguous characterization in synthetic and medicinal chemistry applications. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data based on established spectroscopic principles and data from structurally related compounds. Researchers working with this molecule can use this information as a reference for interpreting their experimental data, confirming the structure and stereochemistry, and assessing the purity of their samples. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the analytical characterization of this important chiral building block.

References

  • ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available from: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Available from: [Link]

  • PubChem. (2S,5S)-2,5-dimethylpiperazine | C6H14N2 | CID 61380. Available from: [Link]

  • PubMed. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Available from: [Link]

  • Academia.edu. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available from: [Link]

  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available from: [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • PubChem. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816. Available from: [Link]

  • MDPI. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Available from: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • National Institute of Standards and Technology. 1-Benzylpiperazine - NIST WebBook. Available from: [Link]

Sources

Introduction: The Significance of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (2R,5S)-1-benzyl-2,5-dimethylpiperazine. As a key chiral intermediate in pharmaceutical synthesis, a thorough understanding of its spectroscopic properties is essential for structural verification, purity assessment, and quality control. This document delves into the theoretical principles governing its ¹³C NMR spectrum, offers a detailed assignment of predicted chemical shifts, and presents a standardized protocol for experimental data acquisition.

(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, and its stereochemistry often plays a critical role in pharmacological activity.[1] The specific enantiomer, (2R,5S), is a valuable building block in the synthesis of complex, enantiomerically pure molecules, including ligands for opioid receptors.[2][3]

¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[4][5] It provides detailed information about the carbon framework by detecting the chemical environment of each unique carbon atom.[4] For a molecule like (2R,5S)-1-benzyl-2,5-dimethylpiperazine, ¹³C NMR allows for the confirmation of the core piperazine structure, the presence and connectivity of the benzyl and dimethyl substituents, and provides insights into the molecule's stereochemistry.

Foundational Principles: Factors Influencing Chemical Shifts

The ¹³C NMR spectrum of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is governed by several key factors that determine the resonance frequency (chemical shift, δ) of each carbon atom.

  • Hybridization: Carbons in different hybridization states (sp³, sp²) resonate in distinct regions of the spectrum. The sp³-hybridized carbons of the piperazine ring and methyl groups appear upfield (lower ppm values), while the sp²-hybridized carbons of the benzyl group's aromatic ring appear downfield (higher ppm values).[4][6]

  • Electronegativity: The electron-withdrawing effect of the nitrogen atoms in the piperazine ring causes a downfield shift for adjacent carbons (α-carbons). This deshielding effect diminishes with distance.[4]

  • Substituent Effects: The N-benzyl and C-methyl groups introduce further shifts. The N-benzyl group, particularly its methylene carbon (CH₂), is influenced by the adjacent nitrogen. The aromatic carbons of the benzyl group exhibit characteristic shifts for a monosubstituted benzene ring. The methyl groups on the piperazine ring also have predictable chemical shifts.[7]

  • Stereochemistry: The cis relationship between the two methyl groups at the C2 and C5 positions influences their magnetic environment and that of the piperazine ring carbons due to steric interactions.

The logical relationship for predicting the spectrum is outlined below.

Caption: Logical workflow for ¹³C NMR spectral prediction and assignment.

Predicted ¹³C NMR Spectrum and Signal Assignment

While a publicly available experimental spectrum for this specific compound is not readily found, a highly accurate prediction can be generated based on established NMR prediction algorithms and data from analogous structures.[7][8][9] The predicted chemical shifts provide a reliable reference for experimental verification.

The structure with systematic numbering for NMR assignment is shown below.

Caption: Structure of (2R,5S)-1-benzyl-2,5-dimethylpiperazine with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Piperazine Ring
C2, C555 - 60α-carbons to nitrogen, deshielded. Substituted with methyl groups.
C3, C648 - 53β-carbons to the N-benzyl group, influenced by two nitrogens.
Substituents
C7 (Benzyl CH₂)60 - 65sp³ carbon attached to nitrogen and an aromatic ring.
C8 (Benzyl C, ipso)138 - 142Aromatic carbon attached to the CH₂ group.
C9, C13 (Benzyl C, ortho)128 - 131ortho aromatic carbons.
C10, C12 (Benzyl C, meta)127 - 129meta aromatic carbons.
C11 (Benzyl C, para)126 - 128para aromatic carbon.
C14, C15 (Methyl C)15 - 20sp³ carbons of the methyl groups, located in the upfield region.

Note: These are estimated values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol for Data Acquisition

To obtain a high-quality ¹³C NMR spectrum, adherence to a standardized experimental protocol is crucial. The following steps outline a robust methodology for researchers.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For increased polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
  • Concentration: Dissolve approximately 10-50 mg of (2R,5S)-1-benzyl-2,5-dimethylpiperazine in 0.6-0.7 mL of the chosen deuterated solvent.
  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[10]

2. NMR Spectrometer Setup:

  • Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to ensure homogeneity, which maximizes spectral resolution.
  • Temperature: Set the experiment temperature, typically 25 °C (298 K), and allow it to equilibrate.

3. Data Acquisition Parameters:

  • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments). Broadband proton decoupling removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[4]
  • Spectral Width: Set a spectral width of approximately 220-250 ppm to ensure all carbon signals are captured.
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for adequate relaxation of the carbon nuclei.
  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required compared to ¹H NMR.[6] Typically, 128 to 1024 scans are accumulated to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform (FT): Apply an exponential line broadening factor (e.g., 1-2 Hz) and perform the Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).[10]

The workflow for acquiring and processing the spectrum is visualized below.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing prep_sample Sample Dissolution (10-50 mg in 0.7 mL solvent) transfer Transfer to NMR Tube prep_sample->transfer setup Instrument Setup (Tune, Shim, Temp) transfer->setup acquire Data Acquisition (Proton Decoupled, 1024 Scans) setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref Reference Spectrum phase_base->ref analysis Spectral Analysis ref->analysis

Caption: Standard workflow for ¹³C NMR spectroscopy from sample preparation to analysis.

Conclusion

The ¹³C NMR spectrum is a definitive analytical signature for (2R,5S)-1-benzyl-2,5-dimethylpiperazine. A comprehensive understanding of the factors that influence its chemical shifts allows for accurate prediction and interpretation of the spectrum. The distinct signals for the piperazine ring, benzyl moiety, and methyl groups provide unambiguous confirmation of the molecular structure. The experimental protocol detailed in this guide offers a standardized approach for obtaining high-quality, reproducible data, which is paramount for researchers and professionals in the field of drug development and chemical synthesis.

References

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Accessed February 16, 2024. [Link]

  • Schröder, L., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(20), 6196. [Link]

  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440. [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2491. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 487-496. [Link]

  • National Institutes of Health. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Accessed February 16, 2024. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Accessed February 16, 2024. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]

  • Royal Society of Chemistry. Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp³)–H activation. Accessed February 16, 2024. [Link]

  • ACD/Labs. NMR Prediction. Accessed February 16, 2024. [Link]

  • ResearchGate. 13 C NMR spectrum of 1-benzyl-2,6-bis(4-ethoxyphenyl)-3,5-dimethylpiperidin-4-one 6. Accessed February 16, 2024. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Accessed February 16, 2024. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. Accessed February 16, 2024. [Link]

  • CASPER. Predict NMR Chemical Shifts. Accessed February 16, 2024. [Link]

  • 13-C NMR Chemical Shift Table.pdf. Accessed February 16, 2024. [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Accessed February 16, 2024. [Link]

  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-71. [Link]

Sources

Technical Guide: (2R,5S)-1-Benzyl-2,5-dimethylpiperazine Dihydrochloride

[1]

Executive Summary

(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride (CAS: 198896-00-3) is a stereochemically pure piperazine derivative used primarily as a chiral building block in medicinal chemistry.[1][2] It is the trans-isomer of the 1-benzyl-2,5-dimethylpiperazine system.[1][3] Its precise stereochemistry is essential for the synthesis of high-affinity ligands, most notably serving as a structural analog and precursor in the optimization of the SNC 80 class of delta-opioid receptor agonists.

This guide outlines the physicochemical profile, synthetic routes, and handling protocols for this compound, designed for researchers requiring high-purity chiral scaffolds.[1]

Chemical Identity & Stereochemistry[1][2][4][5][6][7][8]

The biological activity of piperazine-based drugs is often governed by the ring conformation and the orientation of substituents.[2] For 2,5-dimethylpiperazine derivatives, the trans relationship between the methyl groups locks the ring into a rigid conformation, minimizing entropic penalty upon receptor binding.

Nomenclature & Structure[1][7]
  • IUPAC Name: (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride[1][2][3]

  • Common Name: Trans-1-benzyl-2,5-dimethylpiperazine 2HCl[1]

  • CAS Number: 198896-00-3[1][2][3]

  • Molecular Formula: C₁₃H₂₂Cl₂N₂[1][3][4]

  • Molecular Weight: 277.23 g/mol (Salt); 204.31 g/mol (Free Base)[1]

Stereochemical Configuration

Unlike 1,4-disubstituted cyclohexanes, where (R,S) often implies cis (meso), the nitrogen atoms in the piperazine ring alter the priority assignment.

  • Configuration: The (2R,5S) designation corresponds to the trans isomer.[1][3]

  • Geometry: The two methyl groups are oriented on opposite faces of the piperazine chair (diaxial or diequatorial depending on N-substitution), preventing the formation of a meso compound due to the N1-benzyl substitution.

Note on Enantiomers:

  • (2R,5S): The subject of this guide.

  • (2S,5R): The enantiomer, which is the direct precursor to the delta-opioid agonist (+)-SNC 80 .[5] Researchers must verify the specific enantiomer required for their target, as the (2R,5S) isomer will yield the opposite optical series (e.g., (-)-SNC 80 analogs).

Physicochemical Properties[1][6][8][9][10]

The dihydrochloride salt form is preferred for handling and storage due to its enhanced stability and water solubility compared to the hygroscopic free base.[1]

PropertySpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.[1]
Melting Point 275°C – 285°C (decomp)Sharp melting point indicates high enantiomeric purity.[1]
Solubility Soluble in Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Ether).[1]
Chirality Optically ActiveSpecific rotation

varies by solvent; typically measured in Methanol.[1]
pKa ~5.6 and ~9.8Estimated values for N1 (tertiary) and N4 (secondary) amines.[1]
Hygroscopicity HighThe dihydrochloride salt absorbs atmospheric moisture rapidly.[1]

Synthesis & Manufacturing

The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is rarely performed de novo from acyclic precursors in industrial settings.[1] Instead, it relies on the optical resolution of the commercially available trans-2,5-dimethylpiperazine racemate, followed by regioselective benzylation.

Core Synthetic Workflow

The following Graphviz diagram illustrates the resolution and functionalization pathway.

SynthesisPathRacemateRacemic trans-2,5-dimethylpiperazineResolutionOptical Resolution(using chiral acid, e.g., Camphoric Acid)Racemate->ResolutionCrystallizationEnantiomerPure (2R,5S)-2,5-dimethylpiperazineResolution->EnantiomerBase liberationBenzylationN1-Benzylation(Benzyl chloride, Et3N, -78°C to RT)Enantiomer->BenzylationRegioselective AlkylationSaltFormHCl Salt Formation(HCl in Dioxane/EtOH)Benzylation->SaltFormPrecipitationFinal(2R,5S)-1-Benzyl-2,5-dimethylpiperazineDihydrochlorideSaltForm->FinalFiltration & Drying

Figure 1: Synthetic pathway from racemic precursor to the final dihydrochloride salt.[1][6]

Protocol Highlights
  • Resolution: Racemic trans-2,5-dimethylpiperazine is treated with a chiral resolving agent (e.g., (1R,3S)-(+)-camphoric acid or tartaric acid derivatives) in ethanol.[1] The diastereomeric salt of the desired (2R,5S) isomer crystallizes out.

  • Regioselective Benzylation: The pure secondary diamine is treated with 1 equivalent of benzyl chloride.[1]

    • Critical Control Point: To prevent di-benzylation (forming the quaternary salt or N1,N4-dibenzyl product), the reaction is performed at low temperature (-10°C to 0°C) with slow addition of the electrophile.

  • Salt Formation: The crude free base is dissolved in ethanol, and HCl gas (or 4M HCl in dioxane) is added to precipitate the dihydrochloride salt.[1] This step further purifies the compound, removing any mono-hydrochloride or non-basic impurities.[1]

Applications in Drug Discovery[1]

Delta-Opioid Receptor (DOR) Ligands

This compound is the topological "parent" of the SNC 80 class of non-peptide opioids.

  • Mechanism: The rigid piperazine core orients the aromatic rings (benzyl and subsequent N4-modifications) to interact with the hydrophobic pockets of the DOR.

  • SAR Insight: The (2R,5S) stereochemistry dictates the vector of the N4-substituent. In the SNC 80 series, the (2S,5R) isomer is active; however, the (2R,5S) isomer is crucial for negative control studies and for exploring the stereochemical requirements of the receptor binding pocket.

Chiral Auxiliary & Catalysis

The rigid, chiral nature of the (2R,5S) backbone makes it an effective scaffold for:

  • Chiral Ligands: N4-functionalization with phosphines creates bidentate ligands for asymmetric hydrogenation.[1]

  • Organocatalysis: Used as a chiral base or nucleophilic catalyst in enantioselective acylation reactions.[1]

Handling & Safety Profile

Hazard Identification
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).[1]

  • Signal Word: Warning.

Storage & Stability[1][3][10]
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] It must be stored in a tightly sealed container, preferably within a desiccator or under nitrogen.[1]

  • Temperature: Refrigerate (2-8°C) for long-term stability.

  • Shelf Life: 24 months if stored properly and protected from moisture.[1]

Self-Validating Purity Check

Before using the compound in critical synthesis, perform this simple check:

  • Solubility Test: Dissolve 10 mg in 1 mL of water. The solution should be clear and colorless. Turbidity suggests the presence of the free base or organic impurities.[1]

  • Chloride Titration: A silver nitrate titration should confirm a stoichiometry of 2.0 ± 0.1 equivalents of Cl⁻, verifying the dihydrochloride state.[1]

References

  • Calderon, S. N., et al. (1997).[1] "Probes for Narcotic Receptor Mediated Phenomena. 23. Synthesis, Opioid Receptor Binding, and Bioassay of the Highly Selective δ Agonist (+)-SNC 80." Journal of Medicinal Chemistry, 40(5), 695-704.[1][7] Link

    • Key Reference for stereochemical assignment and synthesis via resolution.
  • ChemScene. (2024).[1] "(2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride Product Data." ChemScene Catalog. Link

    • Source for physical properties and commercial specific
  • BenchChem. (2024).[1] "Scientific Research Applications of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine." BenchChem Knowledge Base.[1] Link

    • General context on piperazine deriv

Biological Activity of Chiral Benzyl-Dimethylpiperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Pivot

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antidepressants, antipsychotics, and antihistamines. However, the achiral parent compound, 1-benzylpiperazine (BZP) , is pharmacologically promiscuous, acting primarily as a non-selective monoamine releaser with significant abuse potential.

The introduction of chiral methyl groups at the C2, C3, C5, or C6 positions of the piperazine ring—specifically creating chiral benzyl-dimethylpiperazines —fundamentally alters this landscape. These methyl substituents exert conformational locking , forcing the piperazine ring into specific chair or boat conformations that restrict binding to "off-target" monoamine transporters while dramatically enhancing affinity for Delta-Opioid Receptors (DOR) and Sigma-1 Receptors (σ1R) .

This guide analyzes the biological activity, structure-activity relationships (SAR), and synthesis of these chiral ligands, positioning them not as stimulants, but as precision tools for neuropathic pain, depression, and neuroprotection.

Chemical Architecture & Conformational Locking

The Chiral Switch

Unsubstituted piperazine rings undergo rapid ring inversion (


 s

at 25°C). Introducing methyl groups creates high energy barriers to this inversion, "freezing" the molecule in a bioactive conformation.
  • 2,5-Dimethylpiperazine Series: The trans-isomer (2R,5R or 2S,5S) forces the methyl groups into a diequatorial orientation to minimize 1,3-diaxial strain. This is the scaffold found in the potent DOR agonist SNC-80 .

  • 3,5-Dimethylpiperazine Series: Often used to explore steric bulk tolerance in binding pockets (e.g., Acetylcholinesterase gorges).

Structure-Activity Relationship (SAR) Matrix
Structural MotifChiralityPrimary TargetBiological OutcomeKey Reference
1-Benzyl-piperazine AchiralDA/NE TransportersStimulant, Euphoria (Abuse Potential)[1]
1-Benzyl-2,5-dimethylpiperazine (2R,5S) / (2S,5R)Delta-Opioid (DOR)Agonist (Analgesia, Antidepressant)[2]
1-Benzyl-3,5-dimethylpiperazine (3R,5S) (cis)Sigma-1 (σ1R)Antagonist (Neuropathic Pain)[3]
N-substituted 2-methylpiperazine (R) vs (S)nAChR (

)
Antagonist vs Agonist switch[4]

Pharmacological Profiles[1][2][3][4][5][6]

Delta-Opioid Receptor (DOR) Agonism

The most clinically significant application of chiral benzyl-dimethylpiperazines is in the development of non-addictive analgesics. Unlike Mu-opioid agonists (morphine), DOR agonists do not cause respiratory depression or significant physical dependence.

  • Mechanism: The chiral piperazine core (e.g., in SNC-80) binds to the orthosteric site of the DOR. The specific (2S,5R) stereochemistry aligns the basic nitrogen with Asp128 and the benzyl group with the aromatic cluster (Phe218, Trp284) in the receptor pocket.

  • Therapeutic Value: Relief of inflammatory and neuropathic pain; potential rapid-acting antidepressant effects via BDNF signaling.

Sigma-1 Receptor (σ1R) Modulation

Chiral benzyl-dimethylpiperazines act as high-affinity ligands for σ1R, an intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Mechanism: Under cellular stress, σ1R translocates to the plasma membrane to modulate ion channels (Kv1.2, NMDA). Chiral piperazine antagonists prevent this translocation, blocking the sensitization of nociceptors.

  • Selectivity: The dimethyl substitution often improves selectivity against σ2R and the hERG channel, reducing cardiotoxicity risks compared to achiral analogs.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine

A self-validating workflow for generating the chiral core.

Reagents: (2R,5R)-2,5-dimethylpiperazine, Benzyl chloride,


, Acetonitrile (ACN).
  • Dissolution: Dissolve (2R,5R)-2,5-dimethylpiperazine (1.0 eq) in anhydrous ACN.

  • Base Addition: Add anhydrous

    
     (2.5 eq) to scavenge HCl.
    
  • Alkylation (Critical Step):

    • Cool mixture to 0°C.

    • Add Benzyl chloride (1.0 eq) dropwise over 30 mins. Note: Stoichiometry is vital to prevent di-benzylation.

  • Reflux: Warm to room temperature, then reflux at 80°C for 12 hours.

  • Workup: Filter inorganic salts. Evaporate solvent.[1]

  • Purification: Flash chromatography (

    
    :MeOH:NH_3$ 95:5:0.5).
    
  • Validation:

    • NMR: Check for benzyl

      
       singlet (~3.5 ppm) and methyl doublets.
      
    • Chiral HPLC: Chiralpak AD-H column, Hexane/IPA (90:10), to confirm >98% ee.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Standardized method to determine


 values.
  • Membrane Prep: Homogenize Guinea pig brain cortex (rich in σ1R) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min.

  • Incubation:

    • Radioligand:

      
       (2 nM).
      
    • Competitor: Chiral benzyl-dimethylpiperazine (10 concentrations,

      
       to 
      
      
      
      M).
    • Non-specific: Define with 10 µM Haloperidol.

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizations

Synthesis & Resolution Logic

The following diagram illustrates the pathway from racemic precursors to the active pharmaceutical ingredient (API) core, highlighting the resolution step.

SynthesisPathway Start Racemic 2,5-Dimethylpiperazine Resolution Chiral Resolution (L-Tartaric Acid) Start->Resolution Crystallization IsomerR (2R,5R)-Isomer (Pure) Resolution->IsomerR Precipitate IsomerS (2S,5S)-Isomer (Recycle/Waste) Resolution->IsomerS Supernatant Benzylation N-Benzylation (Benzyl-Cl, K2CO3) IsomerR->Benzylation Sn2 Reaction Product Chiral 1-Benzyl- 2,5-dimethylpiperazine Benzylation->Product Purification

Caption: Workflow for the enantioselective synthesis of the bioactive piperazine core.

Delta-Opioid Signaling Pathway

This diagram details the downstream effects of the chiral ligand binding to DOR, contrasting it with the classic Mu-opioid pathway.

Signaling Ligand Chiral Benzyl- Dimethylpiperazine DOR Delta-Opioid Receptor (GPCR) Ligand->DOR Agonist Binding Gi Gi/o Protein DOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition K_channel GIRK Channel (Hyperpolarization) Gi->K_channel Open Ca_channel VGCC (Inhibition) Gi->Ca_channel Close cAMP cAMP (Decrease) AC->cAMP Downregulation Effect Analgesia & Neuroprotection K_channel->Effect Ca_channel->Effect

Caption: DOR activation by chiral piperazines leads to neuronal hyperpolarization and analgesia.

References

  • Costantino, L., et al. (2005).[2] Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Papke, R. L., et al. (2010). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Molecular Pharmacology. Retrieved from [Link]

  • Organic Syntheses. (1973). 1-Benzylpiperazine Synthesis Protocol. Coll. Vol. 5, p.88. Retrieved from [Link]

  • Ronsisvalle, G., et al. (2000). Non-peptide opioids: the delta-opioid agonist SNC 80.[3] Current Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Stereochemical Analysis and Synthesis of 1-Benzyl-2,5-dimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical analysis, synthesis, and characterization of 1-benzyl-2,5-dimethylpiperazine isomers. It is structured for immediate application in medicinal chemistry and process development workflows.

Executive Summary: The Stereochemical Imperative

The 1-benzyl-2,5-dimethylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for delta-opioid receptor agonists (e.g., SNC-80) and various CNS-active ligands.[1] Unlike the achiral piperazine parent, the introduction of the 2,5-dimethyl substitution pattern creates complex stereochemical challenges.

The critical variable in drug development is the desymmetrization of the piperazine ring upon N-benzylation. While the parent cis-2,5-dimethylpiperazine is a meso compound (achiral), its N-benzylated derivative becomes chiral, generating a racemic pair. Understanding this transition is vital for controlling enantiopurity in downstream API synthesis.

Stereochemical Matrix & Nomenclature

The 2,5-dimethylpiperazine core exists in two diastereomeric forms: trans and cis. Upon N1-benzylation, the symmetry breaks, resulting in four distinct stereoisomers.

The Isomer Hierarchy
Parent IsomerChiralityConfigurationProduct upon N1-BenzylationResulting ChiralityCAS No. (Example)
Trans Chiral (

)


-1-Benzyl-2,5-dimethylpiperazine
Single Enantiomer745031-35-0
Trans Chiral (

)


-1-Benzyl-2,5-dimethylpiperazine
Single Enantiomer324750-43-8
Cis Meso (

)


-1-Benzyl-2,5-dimethylpiperazine
Enantiomer A198896-00-3
Cis Meso (

)


-1-Benzyl-2,5-dimethylpiperazine
Enantiomer B260254-80-6

*Note: The parent cis isomer is achiral (meso) due to a center of inversion in its specific conformation. However, N1-substitution destroys this symmetry, converting the meso precursor into a racemic mixture of (2R,5S) and (2S,5R) products.

Visualizing the Stereochemical Flow

Stereochemistry Start_Trans Trans-2,5-Dimethylpiperazine (Racemic Mixture) Rxn Reaction: N1-Benzylation (BnCl, Et3N) Start_Trans->Rxn Start_Cis Cis-2,5-Dimethylpiperazine (Meso / Achiral) Start_Cis->Rxn Prod_Trans_SS (2S, 5S)-1-Benzyl (Enantiopure) Rxn->Prod_Trans_SS If starting from (S,S) Prod_Trans_RR (2R, 5R)-1-Benzyl (Enantiopure) Rxn->Prod_Trans_RR If starting from (R,R) Prod_Cis_Mix Racemic Mixture (2R,5S) + (2S,5R) Rxn->Prod_Cis_Mix If starting from Cis

Figure 1: Stereochemical divergence upon N-benzylation. Note that the meso-cis precursor yields a racemic product.

Conformational Analysis

The biological activity of these isomers is dictated by their preferred chair conformations.

Trans Isomers ((2S,5S) and (2R,5R))
  • Conformation: The diequatorial placement of the C2 and C5 methyl groups is energetically favored.

  • N-Substituent: The bulky N1-benzyl group also prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Result: A rigid, locked chair conformation. This rigidity often leads to higher receptor affinity (e.g., in opioid receptors) compared to the more flexible cis isomers.

Cis Isomers ((2R,5S) / (2S,5R))
  • Conformation: In the cis configuration, one methyl group must be axial while the other is equatorial in any given chair form.

  • Equilibrium: The molecule undergoes rapid ring flipping. However, the N1-benzyl group strongly biases the equilibrium to place the benzyl group equatorially.

  • Energetics: The conformer with N1-Benzyl (eq) and C2-Me (eq) / C5-Me (ax) is typically lower in energy than the alternative.

Synthetic Protocols

Protocol A: Enantioselective Synthesis (Chiral Pool)

Target: (2S, 5S)-1-Benzyl-2,5-dimethylpiperazine (High Optical Purity) Mechanism: Retention of stereochemistry from L-Alanine.

  • Dimerization: Heat L-Alanine in ethylene glycol to form cyclo(L-Ala-L-Ala). This yields (3S, 6S)-3,6-dimethyl-2,5-diketopiperazine.

  • Reduction: Reduce the diketopiperazine using LiAlH₄ in THF. This preserves the chiral centers, yielding (2S, 5S)-2,5-dimethylpiperazine.

  • Benzylation:

    • Reagents: Benzyl chloride (1.0 eq), Triethylamine (1.2 eq), DCM (anhydrous).

    • Conditions: 0°C to RT, 12 h.

    • Purification: The product is a single enantiomer. Purify via recrystallization of the dihydrochloride salt from EtOH/Et₂O.

Protocol B: Separation of Diastereomers (From Racemic Mix)

Target: Separation of cis and trans isomers from a bulk synthesis.

If starting from a mixture of 2,5-dimethylpiperazine isomers (industrial grade):

  • Benzylation: Perform standard benzylation on the mixture.

  • Separation Strategy:

    • Step 1 (Diastereomers): The cis and trans 1-benzyl derivatives have significantly different physical properties.

    • Method: Column chromatography on Silica Gel.[2]

      • Mobile Phase: 95:5 DCM:MeOH with 0.1% NH₄OH.

      • Order of Elution: The trans isomer (diequatorial, less polar surface area) typically elutes before the cis isomer.

    • Step 2 (Enantiomers - Optional): If the trans fraction is racemic ((2S,5S) + (2R,5R)), resolve using (L)-Tartaric acid .

      • Dissolve racemic trans-base in hot ethanol.

      • Add (L)-tartaric acid.

      • The (2S,5S)-tartrate salt crystallizes preferentially.

Analytical Validation (Self-Validating Methods)

To ensure the identity of the synthesized isomer, use the following analytical markers.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

Distinguishing cis vs trans based on coupling constants (


) and NOE.
FeatureTrans Isomer ((2S,5S)) Cis Isomer ((2R,5S))
Methyl Signals Doublet, ~0.95 ppm. Sharp.Doublet, ~1.05 ppm. Often broadened due to ring flip.
Ring Protons (H2/H5) Axial-Axial Coupling (

):
Large (~10-11 Hz) coupling to adjacent axial protons. Indicates fixed chair.
Averaged Coupling: Smaller observed couplings due to rapid equilibrium or axial-equatorial relationships.
NOE Signal Strong NOE between C2-H (ax) and C6-H (ax).Weak or absent NOE between C2-H and C6-H due to geometric distance in the preferred conformer.
HPLC Method for Enantiomeric Excess (ee)
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (2S, 5S)-Trans: ~12 min.

    • (2R, 5R)-Trans: ~15 min.

    • Cis enantiomers typically elute at distinct times from the trans pair.

References

  • BenchChem. (2S,5S)-1-Benzyl-2,5-dimethylpiperazine Product Analysis and Applications. Retrieved from

  • CymitQuimica. (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride Properties. Retrieved from

  • ChemicalBook. NMR Spectrum and Characterization of 1-Benzylpiperazine Derivatives. Retrieved from

  • NIST Chemistry WebBook. Cis-2,5-dimethylpiperazine Stereochemistry and Data. Retrieved from

  • Organic Syntheses. Synthesis of 1-Benzylpiperazine (General Protocol Adaptation). Org.[2][3][4] Synth. 1957 , 37, 6. Retrieved from

Sources

Methodological & Application

Application Note: (2R,5S)-1-benzyl-2,5-dimethylpiperazine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (2R,5S)-1-benzyl-2,5-dimethylpiperazine as a chiral auxiliary and scaffold in asymmetric synthesis. Unlike covalent auxiliaries (e.g., Evans oxazolidinones) that are attached and cleaved, this piperazine derivative functions primarily as a non-covalent chiral auxiliary (resolving agent), a chiral ligand/co-catalyst , and a chiral building block for pharmaceutical intermediates (e.g., SNC-80).

Executive Summary
  • Compound: (2R,5S)-1-benzyl-2,5-dimethylpiperazine[1][2][3]

  • CAS No: 198896-00-3 (dihydrochloride salt)[1][2][3]

  • Core Function: Chiral Resolution Agent, Organocatalytic Co-factor, Chiral Scaffold.

  • Stereochemistry: The trans-2,5-dimethyl arrangement locks the piperazine ring into a rigid conformation, creating a distinct chiral pocket. The N-benzyl group adds steric bulk and lipophilicity, essential for solubility in organic solvents and for "shielding" one face of the molecule during catalytic events.

Physical Properties & Handling
PropertyData
Molecular Formula C₁₃H₂₀N₂ (Free Base) / C₁₃H₂₂Cl₂N₂ (2HCl Salt)
Molecular Weight 204.31 g/mol (Free Base)
Appearance White to off-white crystalline solid (Salt); Viscous oil (Free Base)
Solubility Salt: Soluble in water, MeOH. Free Base: Soluble in DCM, EtOAc, Toluene.
Stability Hygroscopic (Salt). Store under inert atmosphere at 2–8°C.
pKa ~9.0 (Secondary amine), ~5.5 (Tertiary amine)
Protocol A: Chiral Resolution of Racemic Carboxylic Acids

Context: This auxiliary is highly effective for the optical resolution of racemic


-substituted carboxylic acids (e.g., 2-phenylpropionic acid derivatives) via diastereomeric salt formation. The rigid piperazine core facilitates the formation of highly crystalline salts with sharp melting point differences between diastereomers.
Workflow Diagram (Graphviz)

ResolutionWorkflow cluster_check Quality Control Start Racemic Acid (±) + (2R,5S)-Auxiliary (0.5 - 1.0 eq) Solvent Dissolve in Boiling Ethanol/Water (Optimization required for specific acid) Start->Solvent Crystallization Slow Cooling to 25°C (Allow 12-24 hours) Solvent->Crystallization Filtration Filter Precipitate (Diastereomeric Salt A) Crystallization->Filtration Liquor Mother Liquor (Enriched Salt B) Crystallization->Liquor Recrystallization Recrystallize Salt A (Ethanol) Filtration->Recrystallization Liberation Acidify (1M HCl) & Extract (DCM/EtOAc) Recrystallization->Liberation Check Check ee% via Chiral HPLC or Polarimetry Recrystallization->Check FinalProduct Pure (R)- or (S)-Acid (>98% ee) Liberation->FinalProduct

Figure 1: Workflow for the optical resolution of racemic acids using the piperazine auxiliary.

Experimental Procedure
  • Salt Formation:

    • Dissolve 10 mmol of the racemic acid in minimal boiling ethanol (or EtOH/H₂O 9:1).

    • Add 5–10 mmol (0.5–1.0 eq) of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (free base).

    • Note: If using the dihydrochloride salt of the auxiliary, pre-neutralize it with 2 eq of NaOH and extract the free base into DCM, dry, and concentrate before use.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 12 hours. Do not disturb the vessel.

    • If no precipitate forms, scratch the glass or add a seed crystal.

  • Isolation:

    • Filter the crystals (Diastereomer A). Wash with cold ethanol.

    • Retain the mother liquor (enriched in Diastereomer B).

  • Purification (The "Self-Validating" Step):

    • Recrystallize the salt from hot ethanol until the melting point is constant.

    • Validation: Take a small aliquot, treat with 1M NaOH, extract the amine, and measure the optical rotation of the recovered acid. Repeat recrystallization if ee < 95%.

  • Recovery:

    • Suspend the purified salt in water. Add 1M HCl (pH < 2) to protonate the amine.

    • Extract the chiral acid with Ethyl Acetate (3x).

    • Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the (2R,5S)-1-benzyl-2,5-dimethylpiperazine for reuse.

Protocol B: Asymmetric Organocatalysis (Michael Addition)

Context: Derivatives of trans-2,5-dimethylpiperazine act as chiral additives (co-catalysts) in the L-Proline catalyzed conjugate addition of nitroalkanes to cyclic enones. The (2R,5S)-1-benzyl derivative provides a distinct steric environment, often enhancing enantioselectivity in non-polar solvents where the benzyl group aids solubility and supramolecular assembly.

Mechanistic Pathway (Graphviz)

CatalysisMechanism Reagents Cyclic Enone + Nitroalkane Iminium Chiral Iminium Ion (Activated Electrophile) Reagents->Iminium Proline Nitronate Piperazine Nitronate (Chiral Nucleophile) Reagents->Nitronate Auxiliary (Base) Proline L-Proline (Catalyst) Auxiliary (2R,5S)-Auxiliary (Co-Catalyst) TS Supramolecular Transition State Iminium->TS Nitronate->TS Product Chiral Michael Adduct (>90% ee) TS->Product Hydrolysis

Figure 2: Dual activation mechanism. The auxiliary acts as a chiral base to generate the nitronate, while Proline activates the enone.

Experimental Procedure
  • Reaction Setup:

    • To a vial, add cyclohexenone (1.0 mmol), nitromethane (5.0 mmol), L-Proline (0.1 mmol, 10 mol%), and (2R,5S)-1-benzyl-2,5-dimethylpiperazine (0.1 mmol, 10 mol%).

    • Solvent: CHCl₃ or Toluene (1.0 M concentration).

  • Incubation:

    • Stir at room temperature (20–25°C) for 24–48 hours.

    • Observation: The mixture may become heterogeneous. The piperazine ensures the formation of a reactive nitronate species while the benzyl group directs the facial selectivity via steric shielding.

  • Work-up:

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM. Dry over Na₂SO₄.

  • Analysis:

    • Purify via flash chromatography (Hexane/EtOAc).

    • Determine ee% using a Chiralpak AD-H column (Isopropanol/Hexane).

Protocol C: Synthesis of the Auxiliary

Context: If the specific (2R,5S)-1-benzyl derivative is unavailable, it can be synthesized from the commercially available trans-2,5-dimethylpiperazine. This protocol ensures mono-benzylation.

  • Starting Material: trans-2,5-dimethylpiperazine (Racemic or Enantiopure). If racemic, resolution with L-Tartaric acid is required first to isolate the (2R,5S) isomer.[4]

  • Mono-Benzylation:

    • Dissolve (2R,5S)-2,5-dimethylpiperazine (1.0 eq) in DCM at 0°C.

    • Add Benzyl chloride (1.0 eq) dropwise over 1 hour. Crucial: Do not use excess benzyl chloride to avoid di-benzylation.

    • Add TEA (1.1 eq) as a scavenger.

  • Purification:

    • The mono-benzyl product is less polar than the starting material but more polar than the di-benzyl impurity.

    • Column Chromatography: DCM:MeOH:NH₄OH (90:10:1).

  • Salt Formation:

    • Dissolve the oil in Ethanol and add concentrated HCl (2.2 eq).

    • Precipitate the dihydrochloride salt with diethyl ether.

References
  • SNC-80 Synthesis: Calderon, S. N., et al. "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands." Journal of Organic Chemistry, 2003, 68(10), 3976-3980.[5] Link

  • Organocatalysis: Hanessian, S., et al. "Proline-catalyzed asymmetric Michael addition of nitroalkanes to cyclic enones mediated by a chiral diamine." Organic Letters, 2005, 7(22), 4875-4878. Link

  • Chiral Resolution: Cymerman Craig, J., et al. "1-Benzylpiperazine." Organic Syntheses, Coll. Vol. 5, p.88 (1973). Link

  • General Review: Dinsmore, C. J., & Beshore, D. C. "Recent advances in the synthesis of diketopiperazines." Tetrahedron, 2002, 58(17), 3297-3312. Link

Sources

conjugate addition reactions mediated by (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conjugate Addition Reactions Mediated by (2R,5S)-1-benzyl-2,5-dimethylpiperazine Document Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists

Introduction

(2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS: 198896-00-3) is a specialized chiral diamine organocatalyst. Unlike ubiquitous proline derivatives, this piperazine scaffold offers a unique steric environment driven by its rigid cyclic backbone and the desymmetrizing N-benzyl group. It is primarily utilized in asymmetric Michael addition (conjugate addition) reactions, specifically coupling unmodified aldehydes to nitroalkenes.[1]

This guide details the mechanistic underpinnings, optimized experimental protocols, and troubleshooting strategies for deploying this catalyst to generate chiral


-nitroaldehydes—versatile precursors for 

-amino acids and pyrrolidines.

Mechanism of Action

The reaction proceeds via enamine catalysis , a mode of activation where the secondary amine of the piperazine condenses with the aldehyde substrate. The catalytic cycle involves three critical phases:

  • Enamine Formation: The free secondary amine (N4) reacts with the aldehyde to form a nucleophilic enamine intermediate.[1] The N-benzyl group at position 1 and the methyl groups at C2/C5 dictate the facial selectivity.

  • Stereoselective Addition: The enamine attacks the electrophilic nitroalkene.[1] The rigid piperazine chair conformation shields one face of the enamine, directing the approach of the nitroalkene to favor the syn-diastereomer.

  • Hydrolysis: The resulting iminium species is hydrolyzed by water (present in the solvent or added), releasing the final Michael adduct and regenerating the active catalyst.[1]

Pathway Diagram

G Cat Catalyst (2R,5S)-1-benzyl-2,5-dimethylpiperazine Enamine Enamine Intermediate Cat->Enamine + Aldehyde - H2O Ald Aldehyde (Substrate A) Ald->Enamine Nitro Nitroalkene (Substrate B) TS C-C Bond Formation (Stereo-determining Step) Nitro->TS Enamine->TS + Nitroalkene Iminium Iminium Species TS->Iminium Iminium->Cat Recycle Product Gamma-Nitroaldehyde (Syn-Major) Iminium->Product + H2O Hydrolysis

Figure 1: Catalytic cycle for the asymmetric Michael addition showing enamine formation and turnover.[1]

Application Data & Performance

The catalyst demonstrates high efficiency for the addition of aliphatic aldehydes to various


-nitrostyrenes.
ParameterTypical RangeNotes
Catalyst Loading 10 – 20 mol%Lower loading (5 mol%) possible for highly reactive substrates.[1]
Yield 80 – 88%Isolated yields after chromatography.[1]
Diastereoselectivity (dr) Up to 97:3Favors the syn isomer.[1]
Enantioselectivity (ee) Up to 85%Dependent on solvent choice and temperature.[1]
Reaction Time 24 – 48 hoursSlower at lower temperatures (

).[1]

Detailed Experimental Protocol

Target Reaction: Asymmetric addition of butyraldehyde to trans-


-nitrostyrene.
Materials
  • Catalyst: (2R,5S)-1-benzyl-2,5-dimethylpiperazine (Free base or Dihydrochloride salt).[2]

  • Substrates: Butyraldehyde (freshly distilled), trans-

    
    -nitrostyrene.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][3] Note: Alcohols stabilize the transition state via H-bonding.

  • Additive: Trifluoroacetic acid (TFA) or Benzoic acid (if using free base catalyst).[1]

Step-by-Step Procedure
  • Catalyst Activation:

    • Option A (Free Base): In a 10 mL round-bottom flask, dissolve the catalyst (0.10 mmol, 20 mol%) in MeOH (1.0 mL). Add TFA (0.10 mmol, 20 mol%) to form the active salt species in situ.[1]

    • Option B (Dihydrochloride Salt): Dissolve the salt (0.10 mmol) in MeOH (1.0 mL) and add Triethylamine (0.10 mmol) to release the mono-protonated active species.[1]

  • Substrate Addition:

    • Add trans-

      
      -nitrostyrene (0.50 mmol, 1.0 equiv) to the catalyst solution.
      
    • Stir at room temperature (

      
      ) for 5 minutes to ensure homogeneity.
      
    • Add butyraldehyde (1.0 mmol, 2.0 equiv) in one portion.

  • Reaction Monitoring:

    • Stir the mixture at room temperature.

    • Monitor via TLC (Hexane/EtOAc 4:1) or

      
       NMR.[1] The nitrostyrene limiting reagent should be consumed within 24–48 hours.[1]
      
  • Workup:

    • Quench the reaction by adding water (2 mL) and saturated

      
       (2 mL).[1]
      
    • Extract with Dichloromethane (DCM) (

      
      ).[1]
      
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.[1]

    • Eluent: Gradient of Hexane/EtOAc (90:10 to 80:20).[1]

    • Storage: The product is an aldehyde; store at

      
       under argon to prevent oxidation.
      
Workflow Diagram

Protocol Step1 1. Catalyst Activation (MeOH + Acid Additive) Step2 2. Add Nitrostyrene (Stir 5 min) Step1->Step2 Step3 3. Add Aldehyde (2.0 equiv) Step2->Step3 Step4 4. Reaction (24-48h, RT) Step3->Step4 Step5 5. Workup & Isolation (Extraction -> Column) Step4->Step5

Figure 2: Operational workflow for the batch synthesis of gamma-nitroaldehydes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or insufficient acid.[1]Ensure 1:1 ratio of Catalyst:Acid.[1] The acid facilitates enamine hydrolysis.[1] Try increasing reaction time.
Low Enantioselectivity Temperature too high or solvent interference.[1]Lower temperature to

or

. Switch solvent to Toluene or THF (though reaction rate may decrease).[1]
Poor Diastereocontrol Epimerization of product.Avoid basic workup conditions.[1] Process immediately after reaction completion.
Catalyst Solubility Salt form insoluble in non-polar solvents.[1]Use MeOH or EtOH if using the HCl salt. Use the free base for DCM/Toluene reactions.[1]

References

  • Barros, M. T., & Phillips, A. M. (2007).[1] "Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes." European Journal of Organic Chemistry, 2007(2), 178–185.[1] [1]

  • Tsogoeva, S. B. (2007).[1] "Recent Advances in Asymmetric Organocatalytic 1,4-Conjugate Additions." European Journal of Organic Chemistry, 2007(11), 1701–1716.[1] [1]

  • BenchChem. (2R,5S)-1-Benzyl-2,5-dimethylpiperazine Product Data. [1]

Sources

Application Note: Stereoselective Synthesis of Pharmaceutical Intermediates with Chiral Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral piperazines represent a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for varying therapeutic classes including antiretrovirals (Indinavir), antidepressants (Vortioxetine), and antihistamines (Levocetirizine). However, the introduction of chirality into the piperazine ring—particularly at the C2 and C3 positions—presents significant synthetic challenges regarding regioselectivity and the prevention of racemization. This guide outlines three validated protocols for the stereoselective synthesis of chiral piperazines, ranging from de novo chiral pool construction to modern asymmetric hydrogenation, providing researchers with scalable, high-fidelity methodologies.

Strategic Overview & Decision Matrix

The choice of synthetic route depends heavily on the substitution pattern, required scale, and available starting materials.

  • Route A: Chiral Pool Synthesis (Diketopiperazine Reduction)

    • Best for: C2-monosubstituted or C2,C5-disubstituted piperazines.[1]

    • Source: Natural/Unnatural Amino Acids.[2]

    • Pros: 100% enantiomeric excess (ee) transfer; low catalyst cost.

    • Cons: Step-heavy; requires strong reducing agents (LAH/Borane).

  • Route B: Asymmetric Hydrogenation of Pyrazines

    • Best for: C2,C3-disubstituted or sterically hindered piperazines.

    • Source: Aromatic Pyrazines.[3][4][5]

    • Pros: High atom economy; few steps.

    • Cons: High-pressure equipment (autoclave) and expensive Iridium/Rhodium catalysts required.

  • Route C: Resolution & Late-Stage Functionalization

    • Best for: Simple C2-methyl/ethyl piperazines or when racemate is cheap.

    • Source: Racemic piperazines.[6]

    • Pros: Simple process chemistry.[6]

    • Cons: Max 50% yield (unless Dynamic Kinetic Resolution is used).

Decision Workflow

G Start Target Chiral Piperazine Subst Substitution Pattern? Start->Subst C2 C2-Mono or C2,C5-Di Subst->C2 C23 C2,C3-Di (Vicinal) Subst->C23 Complex Polysubstituted / Fused Subst->Complex Pool Route A: Chiral Pool (Amino Acid Dimerization) C2->Pool High ee required Res Route C: Classical/Kinetic Resolution C2->Res Cost sensitive Hydro Route B: Asymmetric Hydrogenation (Ir-Cat) C23->Hydro Difficult via cyclization Complex->Hydro Atom Economy

Figure 1: Strategic decision matrix for selecting the optimal synthesis pathway based on target structure.

Protocol A: Chiral Pool Synthesis (Diketopiperazine Route)

This method utilizes the inherent chirality of amino acids.[1] By coupling two amino acids and cyclizing them into a diketopiperazine (DKP), the stereocenters are "locked" before the final reduction.

Mechanism[7][8]
  • Coupling: N-protected amino acid + Amino ester

    
     Dipeptide.
    
  • Cyclization: Deprotection triggers intramolecular cyclization to DKP.

  • Reduction: Carbonyls are reduced to methylenes using strong hydrides.

Detailed Procedure

Target: (2S,5S)-2,5-Dimethylpiperazine (from L-Alanine)

Reagents:

  • N-Boc-L-Alanine

  • L-Alanine Methyl Ester HCl

  • EDC·HCl / HOBt (Coupling agents)

  • TFA (Deprotection)

  • LiAlH4 (LAH) or Borane-THF (Reduction)

Step-by-Step:

  • Peptide Coupling:

    • Dissolve N-Boc-L-Alanine (10 mmol) and L-Alanine Methyl Ester HCl (10 mmol) in DCM (50 mL).

    • Add DIPEA (22 mmol) followed by EDC·HCl (11 mmol) and HOBt (11 mmol) at 0°C.

    • Stir at RT for 12 h. Wash with 1N HCl, sat. NaHCO3, and brine. Dry (Na2SO4) and concentrate.

    • Checkpoint: Verify dipeptide formation via LC-MS.

  • Cyclization to Diketopiperazine (DKP):

    • Dissolve the intermediate in DCM (20 mL) and add TFA (10 mL). Stir 2 h (Boc removal).

    • Concentrate to remove TFA.

    • Redissolve residue in sec-butanol (or toluene) and reflux for 4–6 h. The free amine attacks the ester, closing the ring.

    • Cool to precipitate the DKP. Filter and wash with ether.

    • Yield: Typically >80%. ee: >99%.[3][7]

  • Reduction (The Critical Step):

    • Safety: Perform under N2 flow. LAH reacts violently with moisture.

    • Suspend LiAlH4 (4.0 equiv) in dry THF at 0°C.

    • Add the DKP solid portion-wise (exothermic).

    • Reflux for 12–24 h. The solution should turn grey/white.

    • Fieser Workup: Cool to 0°C. Carefully add:

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water (where
      
      
      = grams of LAH used).
    • Filter the granular precipitate. Concentrate the filtrate.

    • Purify via distillation or recrystallization as the HCl salt.

Data Summary:

ParameterValueNotes
Yield (Overall) 60–75%High efficiency for a 3-step sequence.
Enantiomeric Excess >98%Minimal racemization if reflux temps are controlled.
Scalability High (kg)Limited only by LAH handling safety.

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

For targets that are difficult to access via amino acids (e.g., aryl-substituted piperazines), asymmetric hydrogenation of pyrazines is the method of choice. This protocol relies on activating the pyrazine ring (increasing electrophilicity) using an alkyl halide or Lewis acid.

Mechanism

Pyrazines are electron-deficient and difficult to hydrogenate. Quaternization with an alkyl halide (e.g., Benzyl bromide) creates a pyrazinium salt, which is readily reduced by chiral Iridium complexes.

detailed Procedure

Target: (S)-1-Benzyl-2-methylpiperazine

Reagents:

  • 2-Methylpyrazine

  • Benzyl Bromide (BnBr)

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

  • Hydrogen Gas (H2)

Step-by-Step:

  • Substrate Activation:

    • Mix 2-Methylpyrazine (5.0 mmol) and BnBr (5.5 mmol) in Acetone (10 mL).

    • Reflux for 2 h. The pyrazinium salt will precipitate.

    • Filter and dry the salt.

  • Catalyst Preparation (In Glovebox):

    • Mix

      
       and the Chiral Phosphine Ligand in degassed THF. Stir 30 min to form the active complex.
      
  • Hydrogenation:

    • Place the Pyrazinium salt in a high-pressure autoclave vessel.

    • Add the catalyst solution (S/C ratio 100:1 to 500:1).

    • Add solvent (MeOH/EtOH mixture often works best to solubilize the salt).

    • Pressurize with H2 to 30–50 bar (435–725 psi) .

    • Stir at RT or mild heat (40°C) for 12–18 h.

  • Workup:

    • Vent H2 carefully.

    • Concentrate solvent.

    • Basify with NaOH (aq) to liberate the free base piperazine.

    • Extract with DCM.

    • Purification: Column chromatography (DCM/MeOH/NH3).

Optimization Table:

VariableRecommendationEffect
Pressure >30 barEssential for full conversion of aromatic ring.
Solvent MeOH/DCM (1:1)Balances solubility of salt vs. catalyst activity.
Additives I2 (10 mol%)Can enhance Ir-catalyst turnover in some systems.

Troubleshooting & Quality Control

Common Failure Modes
  • Racemization during Coupling (Route A):

    • Cause: Over-activation of the amino acid or excessive base (DIPEA) usage.

    • Fix: Use "softer" coupling agents like Oxyma/DIC instead of HATU/DIPEA. Keep temperature < 0°C during base addition.[8]

  • Incomplete Hydrogenation (Route B):

    • Cause: Catalyst poisoning by halide ions or insufficient pressure.

    • Fix: Add a halide scavenger (AgOTf) to switch the counter-ion to triflate (non-coordinating), enhancing catalyst activity.

  • Regioisomer Formation (Route B):

    • Cause: Pyrazinium salt formation can occur at N1 or N4.

    • Fix: Sterics dictate position. 2-substituted pyrazines usually alkylate at the less hindered N4 position (meta to substituent), leading to 1,3-disubstituted products. Confirm regio-structure via NOESY NMR.

Analytical Validation
  • Chiral HPLC: Use columns like Chiralpak AD-H or IC .

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Detection: UV at 210 nm (piperazines have weak absorption; derivatization with Benzoyl chloride may be needed for detection).

References

  • Rossen, K., et al. (1996). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir. Journal of the American Chemical Society.[3] Link

  • Huang, W. X., et al. (2016).[3] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[4][5][9] Organic Letters, 18(13), 3082–3085. Link

  • Brewster, R. C., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.[4][5][10][11] Link

  • BenchChem Tech Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis.[8][12]Link[12]

  • Ye, Z. S., et al. (2021).[13] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[1][5][11] Chemical Society Reviews. Link

Appendix: Workflow Visualization

Workflow cluster_0 Route A: Chiral Pool cluster_1 Route B: Asymmetric Hydrog. AA Amino Acid (Chiral) Dipep Dipeptide AA->Dipep Coupling DKP Diketopiperazine (Cyclic) Dipep->DKP Cyclization Pip Chiral Piperazine DKP->Pip Reduction (LAH) Py Pyrazine (Aromatic) Salt Pyrazinium Salt (Activated) Py->Salt Alkyl Halide H_Pip Chiral Piperazine Salt->H_Pip Ir-Cat / H2

Figure 2: Comparative workflow of Chiral Pool vs. Asymmetric Hydrogenation routes.

Sources

Application Note: Stereochemical Induction & Control with (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mechanistic principles and experimental protocols for utilizing (2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS: 198896-00-3). While widely recognized as a critical intermediate for delta-opioid receptor agonists (e.g., SNC-80), this scaffold represents a masterclass in conformational locking and thermodynamic stereoselection .

The "mechanism of stereochemical induction" for this molecule is twofold:

  • Synthetic Induction: The enantioconvergent transformation of racemic trans-2,5-dimethylpiperazine into the enantiopure (2R,5S) isomer via thermodynamic equilibration.

  • Functional Induction: The "Folded Wing" conformation of the N-benzyl group, which creates a sterically shielded face, governing its utility as a Chiral Solvating Agent (CSA) and receptor ligand.

Mechanistic Insight: The "Folded Wing" Model

The stereochemical utility of (2R,5S)-1-benzyl-2,5-dimethylpiperazine stems from its rigid conformational preference. Unlike flexible acyclic amines, the piperazine ring adopts a chair conformation where the C2 and C5 methyl groups dictate the equatorial/axial orientation of substituents.

Conformational Locking

In the (2R,5S) configuration (which corresponds to the trans isomer), both methyl groups prefer the equatorial position to minimize 1,3-diaxial interactions.

  • N-Benzylation Effect: The large N1-benzyl group adopts a specific orientation to minimize steric clash with the adjacent C2-methyl group.

  • The Shielding Phenomenon: NMR and X-ray crystallographic studies reveal that the phenyl ring of the benzyl group often folds over the piperazine ring. This creates a hydrophobic "roof" that effectively blocks one face of the molecule, inducing stereoselectivity in binding events (receptor docking) or non-covalent interactions (NMR solvating agents).

Mechanism of Enantioconvergence (Synthetic Induction)

The synthesis of this molecule relies on a crystallization-induced dynamic resolution (CIDR) or an enantioconvergent pathway.

  • Starting Material: trans-2,5-dimethylpiperazine (racemic).

  • Resolution: Use of a chiral acid (e.g., L-Camphorsulfonic acid or similar) selectively precipitates one enantiomer.

  • Epimerization (The Induction Step): The "unwanted" enantiomer is not discarded. Under specific conditions (radical or transition-metal mediated), the C-centers can be epimerized, or more commonly, the N-protection/deprotection sequence is designed to funnel the mixture toward the thermodynamically stable (2R,5S) form.

Mechanism Racemic Racemic trans-2,5-dimethylpiperazine Resolution Optical Resolution (Chiral Acid) Racemic->Resolution Desired (2R,5S)-Isomer Salt (Precipitate) Resolution->Desired Selective Crystallization Undesired (2S,5R)-Isomer (Filtrate) Resolution->Undesired Benzylation N1-Benzylation (Steric Shielding Installed) Desired->Benzylation Free Base & Alkylation Interconversion Interconversion/Recycling (Thermodynamic Control) Undesired->Interconversion Epimerization Interconversion->Resolution Recycle Final (2R,5S)-1-benzyl-2,5-dimethylpiperazine (Folded Conformation) Benzylation->Final

Figure 1: Enantioconvergent pathway converting racemic material into the single (2R,5S) stereoisomer.[1] The cycle allows for theoretical 100% yield.[1]

Application Note: Chiral Solvating Agent (CSA)

Beyond drug synthesis, (2R,5S)-1-benzyl-2,5-dimethylpiperazine serves as a Chiral Solvating Agent for determining the enantiomeric excess (ee) of carboxylic acids and amino acid derivatives via NMR.

Principle

The basic nitrogen atoms of the piperazine form hydrogen bonds with the acidic protons of the analyte. The "folded" benzyl group creates a magnetic anisotropy effect (ring current shielding).

  • Interaction: The (R)-analyte fits into the "cleft" under the benzyl ring differently than the (S)-analyte.

  • Result: Distinct chemical shift splitting (

    
    ) in 
    
    
    
    H NMR, typically observed for the
    
    
    -protons of the analyte.
Protocol: NMR Determination of ee
  • Sample Prep: Dissolve 10 mg of the chiral acid analyte in 0.5 mL of CDCl

    
    .
    
  • CSA Addition: Add 1.0 - 2.0 equivalents of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

  • Acquisition: Acquire

    
    H NMR (minimum 400 MHz).
    
  • Analysis: Focus on the

    
    -proton or methyl group signals. Calculate ee based on the integration of the split peaks.
    

Detailed Protocol: Enantioconvergent Synthesis

This protocol describes the isolation of the (2R,5S) scaffold from racemic trans-2,5-dimethylpiperazine, a critical step for researchers requiring high-purity starting material for SNC-80 analogs.

Safety: Benzyl chloride is a lachrymator and alkylating agent. Work in a fume hood.

Materials
  • trans-2,5-Dimethylpiperazine (Racemic)

  • L-Camphorsulfonic acid (L-CSA) or D-Tartaric acid (depending on specific resolution screen)

  • Benzyl chloride

  • Ethanol (Absolute)

  • Sodium Hydroxide (5N)

  • Dichloromethane (DCM)

Step-by-Step Methodology
Phase 1: Optical Resolution
  • Dissolution: Dissolve 11.4 g (0.1 mol) of racemic trans-2,5-dimethylpiperazine in 100 mL of ethanol at 60°C.

  • Acid Addition: Slowly add 0.1 mol of the resolving agent (e.g., L-CSA) dissolved in warm ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (2R,5S) isomer will precipitate.

  • Filtration: Collect the crystals by vacuum filtration. Wash with cold ethanol.

  • Validation: Check optical rotation. If necessary, recrystallize from ethanol until constant rotation is achieved.

Phase 2: Regioselective N-Benzylation

Note: Direct benzylation of the free base requires control to prevent di-benzylation.

  • Free Basing: Dissolve the resolved salt in minimal water and basify to pH >12 with 5N NaOH. Extract with DCM (3 x 50 mL). Dry over Na

    
    SO
    
    
    
    and concentrate to obtain (2R,5S)-2,5-dimethylpiperazine.
  • Alkylation: Dissolve the chiral amine (1 eq) in DCM at 0°C. Add Triethylamine (1.1 eq).

  • Addition: Add Benzyl chloride (1.0 eq) dropwise over 30 minutes. The steric bulk of the methyl groups aids in controlling mono-alkylation, but stoichiometry is crucial.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Quench with water. Separate organic layer.[2] Wash with brine.

  • Purification: The mono-benzyl product is purified via column chromatography (EtOAc/MeOH/NH

    
    OH) or crystallized as the dihydrochloride salt by adding HCl/Ether.
    
QC Specifications
ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Identity Matches Reference

H NMR, MS
Optical Rotation

(c=1, MeOH)*
Polarimetry
Enantiomeric Excess > 98%Chiral HPLC / CSA NMR
Purity > 98%HPLC (Area %)

*Note: Rotation value is illustrative; verify against specific salt form literature.

Troubleshooting & Critical Parameters

Regioselectivity Issues
  • Problem: Formation of N,N'-dibenzyl impurity.

  • Cause: Excess benzyl chloride or high temperature.

  • Solution: Use exactly 0.95-1.0 equivalents of benzyl chloride. Perform addition at -10°C. Use the "High Dilution" technique.

Low Optical Purity
  • Problem: ee% < 95% after resolution.

  • Cause: Incomplete crystallization or occlusion of the other isomer.

  • Solution: Perform a second recrystallization of the salt before the benzylation step. It is much harder to separate the enantiomers after benzylation.

References

  • Enantioconvergent Synthesis: Bishop, B. C., et al. "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands."[1] Journal of Organic Chemistry, 2003.[1] Link

  • Conformational Analysis: Sano, S., & Nakao, M. "Chemistry of 2,5-diketopiperazine and its bis-lactim ether: A brief review." Heterocycles, 2015.[3] Link

  • CSA Application: "Use of chiral piperazines as solvating agents."[4] ResearchGate, 2025. Link

  • SNC-80 Synthesis: "Preparation of delta-opioid agonists." BenchChem Application Data. Link

Sources

Application Note: Mild & Selective Cleavage of N-Benzyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cleavage of Benzyl Group from Piperazine Under Mild Conditions Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

The N-benzyl group is a cornerstone protecting motif in piperazine pharmacophore synthesis due to its stability against basic and nucleophilic conditions. However, its removal often creates a bottleneck, traditionally requiring high-pressure hydrogenation (H₂ gas) or harsh Lewis acids that jeopardize sensitive functional groups.

This guide details two mild, field-proven protocols for N-debenzylation that eliminate the need for high-pressure equipment and harsh acids.

  • Catalytic Transfer Hydrogenation (CTH): The primary recommendation for rapid, safe deprotection using ammonium formate.

  • The ACE-Cl (Olofson) Method: A chemoselective alternative for substrates sensitive to any reducing conditions.

Method A: Catalytic Transfer Hydrogenation (CTH)

Best For: General deprotection, scaling up, and labs avoiding H₂ cylinders. Mechanism: Palladium-catalyzed hydrogen transfer from a donor (ammonium formate) to the benzylic carbon.

The Mechanistic Pathway

Unlike standard hydrogenation, CTH utilizes a hydrogen donor salt. Ammonium formate decomposes on the Pd surface into H₂, NH₃, and CO₂, creating a high local concentration of active hydride species without a pressurized atmosphere.

CTH_Mechanism Substrate N-Benzyl Piperazine PdSurface Pd/C Surface (Catalyst) Substrate->PdSurface Adsorption Donor Ammonium Formate (H-Donor) Donor->PdSurface Decomposition Intermediate Pd-Hydride Species [Pd-H] PdSurface->Intermediate H2 Generation Transition C-N Bond Cleavage Intermediate->Transition Hydride Transfer Products Free Piperazine + Toluene + CO2 + NH3 Transition->Products Desorption

Figure 1: Mechanistic flow of Catalytic Transfer Hydrogenation (CTH) on a Palladium surface.

Detailed Protocol

Reagents:

  • Substrate: N-Benzyl piperazine derivative (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (50% wet recommended to reduce pyrophoric risk; 10–20 wt% relative to substrate)

  • H-Donor: Ammonium Formate (5.0 – 10.0 equiv)

  • Solvent: Methanol (HPLC grade, degassed preferred)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the N-benzyl piperazine (1.0 equiv) in Methanol (0.1 M concentration).

  • Inerting: Flush the flask with Nitrogen (N₂) or Argon for 5 minutes to remove ambient oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of substrate mass). Caution: Pd/C can ignite methanol vapors if dry; use wet catalyst or add under inert flow.

  • Donor Addition: Add Ammonium Formate (5.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 65°C) .

    • Observation: Evolution of gas (CO₂/NH₃) will occur. Ensure the system is vented (e.g., via a needle in the septum or an oil bubbler).

  • Monitoring: Check TLC or LC-MS every 30 minutes. Most reactions complete within 1–4 hours .

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C.[2]

    • Wash the Celite pad with Methanol (2 x volume).

    • Concentrate the filtrate under reduced pressure.[2][3][4]

  • Purification: The residue consists of the amine and excess ammonium formate.

    • To remove salts: Dissolve residue in DCM or EtOAc, wash with saturated NaHCO₃ (or dilute NaOH if product is stable), dry over Na₂SO₄, and concentrate.

Key Technical Insight: If the reaction stalls, adding Acetic Acid (1.0 equiv) can accelerate the process by protonating the amine, making the benzyl group more susceptible to hydrogenolysis [1].

Method B: The ACE-Cl (Olofson) Strategy

Best For: Substrates containing reducible bonds (alkenes, alkynes, nitro groups) that would survive CTH but fail under H₂. Mechanism: Formation of a quaternary ammonium salt followed by cleavage to a carbamate, which is then decomposed in methanol.

The Mechanistic Pathway

This method avoids metal catalysts entirely. 1-Chloroethyl chloroformate (ACE-Cl) attacks the benzyl nitrogen to form a carbamate. The subsequent methanolysis is highly specific.

ACE_Mechanism Start N-Benzyl Piperazine Inter1 Quaternary Ammonium Salt Start->Inter1 Nucleophilic Attack Reagent ACE-Cl (1-Chloroethyl chloroformate) Reagent->Inter1 Inter2 1-Chloroethyl Carbamate (Stable Intermediate) Inter1->Inter2 - Benzyl Chloride (Selective Dealkylation) Methanolysis Reflux in MeOH Inter2->Methanolysis Solvent Switch End Piperazine HCl Salt + Acetaldehyde + CO2 + Benzyl Chloride Methanolysis->End Decarboxylation

Figure 2: The Olofson dealkylation pathway using ACE-Cl.

Detailed Protocol

Reagents:

  • Substrate: N-Benzyl piperazine (1.0 equiv)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv)

  • Solvent 1: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Solvent 2: Methanol (Reagent grade)

Step-by-Step Workflow:

  • Acylation: Dissolve substrate in anhydrous DCE (0.2 M) under N₂ atmosphere.

  • Cooling: Cool to 0°C in an ice bath.

  • Addition: Dropwise add ACE-Cl (1.2 equiv). Note: Exothermic.

  • Heating: Allow to warm to room temperature, then heat to reflux (83°C for DCE) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][3][4][5][6] The starting material should disappear, converting to the non-polar carbamate intermediate.

  • Evaporation: Remove the solvent (DCE) completely under reduced pressure.

  • Methanolysis: Redissolve the oily residue in Methanol.[3]

  • Reflux: Heat the methanolic solution to reflux for 1 hour. This step decomposes the carbamate.

  • Isolation: Concentrate the methanol. The product will be the Hydrochloride salt of the piperazine.

    • Free Basing: If the free base is required, partition between DCM and 1M NaOH.

Comparative Analysis & Selection Guide

Select the appropriate method based on your substrate's functional group profile.

FeatureMethod A: CTH (Pd/C + NH₄HCO₂)Method B: ACE-Cl (Olofson)
Primary Condition Refluxing MeOH, Heterogeneous CatalystRefluxing DCE, then MeOH
Reducible Groups Risk: May reduce alkenes/nitro groups.[7]Safe: Tolerates alkenes, alkynes, nitro.
Acid Sensitivity Safe: Neutral/Mildly Basic conditions.Risk: Generates HCl; acidic workup.
Speed Fast (1–4 hours).Moderate (Requires two steps).
Cost Low (Ammonium formate is cheap).Moderate (ACE-Cl is more expensive).
Scalability Excellent (No high-pressure vessels).Good (Standard reactors).
Decision Tree

DecisionTree Start Start: N-Benzyl Cleavage Q1 Contains Alkenes/Alkynes? Start->Q1 Q2 Acid Sensitive? Q1->Q2 No MethodB Method B: ACE-Cl (Olofson) Q1->MethodB Yes MethodA Method A: CTH (Pd/C + NH4HCO2) Q2->MethodA No Q2->MethodA Yes (Buffer with NH3)

Figure 3: Selection logic for debenzylation protocols.

Troubleshooting & Optimization

ProblemPossible CauseCorrective Action
Incomplete Reaction (CTH) Catalyst poisoning (S, N, or halides).Increase catalyst loading to 30 wt% or add 1-2 equiv of Acetic Acid [2].
Fire/Ignition (CTH) Dry Pd/C contacting MeOH vapors.Safety Critical: Always wet the catalyst with a small amount of water or toluene before adding MeOH. Use N₂ flow.
Carbamate Stuck (ACE-Cl) Insufficient Methanolysis time.Ensure the methanol step is refluxed for at least 60 mins. Do not skip solvent evaporation between steps.
Product Loss (Workup) Piperazine is water-soluble.[1]Avoid aqueous extraction if possible. Use resin capture or salt formation (HCl in ether) to precipitate product.

References

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[4] Synthetic Communications, 17(4), 415-418.[4]

  • Olofson, R. A., et al. (1984).[7] A new reagent for the selective, high-yield N-dealkylation of tertiary amines: Improved syntheses of naltrexone and nalbuphine.[7] The Journal of Organic Chemistry, 49(11), 2081-2082.

  • BenchChem Application Notes. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection.[2][4][8][9]

  • Yu, X., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.[8] ACS Omega, 5(7), 3663–3670.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity with (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Technical Guide for Synthesis, Resolution, and Stereochemical Induction Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

(2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS: 198896-00-3) is a critical chiral scaffold, primarily utilized in the synthesis of delta-opioid receptor ligands (e.g., SNC 80) and as a specialized chiral auxiliary. Its utility relies entirely on the rigid stereochemical definition of the C2 and C5 methyl groups.

This guide addresses two distinct technical challenges:

  • Intrinsic Selectivity: Ensuring high diastereomeric excess (de) and enantiomeric excess (ee) during the synthesis of the scaffold itself.

  • Inductive Selectivity: Using the scaffold to induce diastereoselectivity in downstream functionalizations (e.g., alkylations, ligand binding).

Part 1: The Stereochemical Foundation

Before this molecule can induce selectivity, it must be synthesized with near-perfect optical purity. The commercial "trans" starting material is often a racemate of (2R,5S) and (2S,5R).

Workflow: Enantioconvergent Synthesis & Resolution

The following diagram outlines the critical pathway to isolate the bio-active (2R,5S) isomer.

G Start Start: trans-2,5-Dimethylpiperazine (Racemic Mixture) Resolution Resolution Step Reagent: L-Tartaric Acid Solvent: H2O/EtOH Start->Resolution Dissolution Salt Precipitate: (2R,5S)-DMP · L-Tartrate (Diastereomeric Salt) Resolution->Salt Crystallization (Kinetic Control) MotherLiq Mother Liquor: (2S,5R)-Isomer Resolution->MotherLiq Filtration FreeBase Free Base Liberation Reagent: NaOH (pH > 12) Salt->FreeBase Neutralization Benzylation Regioselective Benzylation Reagent: Benzyl Chloride (0.9 eq) FreeBase->Benzylation N1-Alkylation Product Target: (2R,5S)-1-benzyl-2,5-dimethylpiperazine Benzylation->Product Purification

Figure 1: Workflow for the isolation and functionalization of the (2R,5S) scaffold.

Part 2: Troubleshooting Guide

Module A: Improving Intrinsic Diastereoselectivity (Synthesis)

Issue 1: Low Enantiomeric Excess (ee) after Resolution User Query: "I used L-tartaric acid to resolve the trans-dimethylpiperazine, but the ee is stuck at 85%. How do I improve this?"

Technical Diagnosis: The resolution relies on the solubility difference between the diastereomeric salts.[1] An 85% ee suggests co-precipitation of the (2S,5R) salt, likely due to rapid cooling or incorrect solvent ratios.

Corrective Protocol:

  • Solvent Optimization: Switch to a Water/Ethanol (1:2) system. The (2R,5S)[2][3][4][5]·L-tartrate salt is significantly less soluble in ethanol than water.

  • Thermodynamic Control:

    • Dissolve the racemate and L-tartaric acid (0.5–1.0 eq) in hot water.

    • Add hot ethanol slowly until slight turbidity is observed.

    • Cool Slowly: Use a programmable ramp (e.g., 5°C/hour) to reach room temperature. Rapid cooling traps the unwanted isomer.

  • Recrystallization: Do not proceed to benzylation with <98% ee. Recrystallize the salt once more from boiling water/ethanol to upgrade optical purity.

Issue 2: Regioselectivity Failure during Benzylation User Query: "During benzylation, I am getting a mixture of mono-benzyl (N1), di-benzyl (N1,N4), and unreacted starting material. How do I favor the mono-benzyl product?"

Technical Diagnosis: The N1 and N4 nitrogens in trans-2,5-dimethylpiperazine are chemically equivalent until the first substitution occurs. Once benzylated, the steric bulk of the benzyl group should theoretically hinder the second addition, but "over-alkylation" is common if stoichiometry is loose.

Corrective Protocol:

  • Stoichiometry: Use a slight deficit of benzyl chloride (0.9 equivalents ) relative to the piperazine.

  • Dilution Effect: Run the reaction in high dilution (0.1 M in DCM or Toluene) to favor mono-substitution.

  • Temperature: Maintain 0°C to 5°C . Higher temperatures overcome the steric barrier provided by the first benzyl group, leading to N1,N4-dibenzyl impurities.

Module B: Inducing Diastereoselectivity (Applications)

Issue 3: Poor Selectivity in Downstream Alkylations (e.g., SNC 80 Synthesis) User Query: "I am alkylating the N4 position with an allyl halide. The reaction works, but I'm worried about epimerization or side reactions affecting the C5 stereocenter."

Technical Diagnosis: The (2R,5S) configuration places the methyl groups in a pseudo-equatorial orientation in the stable chair conformation. Epimerization at the alpha-carbon (C2/C5) is unlikely under standard alkylation conditions (SN2) but can occur if strong bases are used (via deprotonation/re-protonation) or if radical pathways are triggered.

Corrective Protocol:

  • Base Selection: Use non-nucleophilic, mild bases like K2CO3 or DIEA in acetonitrile. Avoid strong lithium bases (LDA, n-BuLi) unless specifically intended for alpha-lithiation, as these can deprotonate the C-H adjacent to the nitrogen, scrambling the stereochemistry.

  • Steric Steering: The C5-methyl group provides steric shielding to the "top" face of the N4 nitrogen. Incoming electrophiles will preferentially approach from the face opposite the axial substituents. Ensure your electrophile is added slowly to allow this thermodynamic preference to dominate.

Part 3: Analytical Data & Validation

To confirm you have the correct diastereomer and that your selectivity improvements are working, utilize the following markers.

NMR Distinctions
Feature(2R,5S)-Isomer (Trans)Cis-Isomer (Meso)
Methyl Group Orientation Pseudo-Equatorial / Pseudo-EquatorialAxial / Equatorial
C-H Coupling (H2/H5) Large vicinal coupling (approx. 10-11 Hz) indicating anti-periplanar arrangement with adjacent axial protons.Smaller/mixed coupling constants due to rapid ring flipping or axial positioning.
13C NMR (Methyls) Single peak (due to C2 symmetry in unsubstituted precursor, or distinct but shifted in benzyl derivative).Distinct shifts; often shielded relative to trans due to 1,3-diaxial interactions.
HPLC Method for Enantiomeric Purity
  • Column: Chiralpak AD-H or OD-H

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm

  • Expectation: The (2R,5S) and (2S,5R) enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use (2R,5S)-1-benzyl-2,5-dimethylpiperazine as a chiral ligand for metal catalysis? A: Yes, but it is less common than chiral diamines like TMEDA derivatives. If used, the rigid backbone and the specific (2R,5S) stereochemistry create a chiral pocket. The key to success is the N-substituent . The benzyl group is flexible; for higher diastereoselectivity in catalysis, consider replacing the benzyl with a more rigid group (e.g., naphthyl) or using the N4 lone pair for coordination.

Q: Why is the "trans" isomer preferred over the "cis" for opioid ligands? A: In the SNC 80 series, the (2R,5S) stereochemistry locks the piperazine ring into a specific chair conformation that orients the N-allyl and N-benzyl groups into a precise vector required to fit the delta-opioid receptor's hydrophobic pocket. The cis isomer forces one substituent into an axial position, creating steric clash within the receptor active site.

Q: I accidentally made the dihydrochloride salt. Can I use it directly in alkylation? A: No. The salt is non-nucleophilic. You must liberate the free base.

  • Protocol: Suspend the salt in DCM. Add 2.5 eq of 1M NaOH. Shake vigorously. Separate the organic layer, dry over Na2SO4, and concentrate. Use the fresh free base immediately to avoid carbonate formation from air.

References

  • Enantioconvergent Synthesis of Opioid Ligands

    • Bishop, M. J., et al. (2003). "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands." Journal of Organic Chemistry.
  • SNC 80 Pharmacology & Structure

    • Calderon, S. N., et al. (1994). "Probes for Narcotic Receptor Mediated Phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A Highly Selective, Nonpeptide Delta Opioid Receptor Agonist."[6][7] Journal of Medicinal Chemistry.

  • General Chiral Piperazine Synthesis

    • Rossi, R., et al. (2020). "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores." RSC Advances.
  • Resolution Protocols

    • BenchChem Technical Data. "(R)-2-Methylpiperazine (L)-tartaric acid salt Resolution Protocol."

Sources

purification of diastereomers from (2R,5S)-1-benzyl-2,5-dimethylpiperazine reactions

[1]

Ticket Status: OPEN Subject: Purification Protocols & Troubleshooting for Diastereomeric Resolution Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with (2R,5S)-1-benzyl-2,5-dimethylpiperazine .[1][2][3] This molecule presents a dual stereochemical challenge:

  • Diastereomeric Purity: Separating the desired trans-isomer ((2R,5S) and (2S,5R)) from the cis-impurities ((2R,5R) and (2S,5S)).[1]

  • Enantiomeric Purity: Isolating the specific (2R,5S) enantiomer from its racemate or epimers.[1]

This guide prioritizes crystallization for bulk diastereomeric cleanup and chromatography for final polishing and analytical validation.[1]

Module 1: Decision Matrix & Workflow

Before initiating purification, characterize your crude mixture.[1][4] Piperazines are notoriously prone to "oiling out" rather than crystallizing if impurities are high.[1]

PurificationWorkflowStartCrude Reaction MixtureCheckPurityCheck Purity (HPLC/NMR)Start->CheckPurityAcidBaseAcid/Base Extraction(Remove non-basic impurities)CheckPurity->AcidBase< 85% PuritySaltScreenSalt Formation (HCl/Tartrate)Target: Trans vs Cis separationCheckPurity->SaltScreen> 85% PurityAcidBase->SaltScreenIsSolidPrecipitate Formed?SaltScreen->IsSolidRecrystRecrystallization(EtOH or IPA)IsSolid->RecrystYes (Solid)PrepLCPrep HPLC (High pH C18)For difficult separationsIsSolid->PrepLCNo (Oil)FreeBaseFree Base Liberation(pH > 12)Recryst->FreeBaseFinalPure (2R,5S) IsomerFreeBase->FinalPrepLC->Final

Caption: Logical workflow for isolating (2R,5S)-1-benzyl-2,5-dimethylpiperazine, prioritizing salt formation for bulk cleanup.

Module 2: Troubleshooting "Oiling Out" (Crystallization)

The Issue: You attempt to crystallize the salt (usually HCl), but a sticky gum or oil forms at the bottom of the flask instead of white crystals. This is common with benzylated piperazines due to their conformational flexibility and trapped solvents.[1]

Protocol: The "Double-Solvent" HCl Method This method uses the solubility differential between the trans (desired) and cis (impurity) isomers.

  • Preparation: Dissolve 10g of crude free base in 50 mL of Ethyl Acetate (EtOAc) .

  • Drying: Ensure the solution is dry (MgSO4) to prevent hydrate formation, which promotes oiling.[1]

  • Acid Addition:

    • Do NOT use aqueous HCl.[1]

    • Use 1.25 equivalents of 4M HCl in Dioxane or Ethanol.[1]

    • Add dropwise at 0°C with vigorous stirring.

  • The Critical Step (Anti-solvent):

    • If oil forms, heat the mixture to reflux until the oil dissolves (add minimal Ethanol if needed).

    • Remove from heat and immediately add a "seed" crystal if available.[1]

    • Allow to cool to room temperature slowly (wrap flask in foil/towel).

    • Once turbid, add Isopropanol (IPA) dropwise.[1] IPA suppresses the solubility of the trans-isomer more effectively than the cis-isomer.

Data: Salt Form Properties

Salt FormSolvent SystemOutcomeBest For
Dihydrochloride EtOH / Et2OWhite NeedlesBulk removal of non-basic impurities.[1]
L-Tartrate MeOH / H2OPrismsEnantiomeric resolution (separating 2R,5S from 2S,5R).[1]
Mandelate IPAPlatesFinal polishing of diastereomers.[1]
Module 3: Chromatographic Separation (Prep HPLC)

The Issue: Standard silica chromatography results in severe peak tailing, causing the cis and trans diastereomers to co-elute.

Root Cause: The basic nitrogens interact with silanol groups on the silica surface.

Solution: High pH Reverse Phase or Amine-Modified Normal Phase [1]

Option A: Modified Normal Phase (Flash Chromatography) [1]
  • Stationary Phase: Standard Silica (40-63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH4OH) .[1]

  • Ratio: Start with 95:5:0.5.

  • Technical Note: The NH4OH competes for silanol sites, sharpening the peak. The trans isomer (less polar due to equatorial methyls) typically elutes before the cis isomer on silica.

Option B: High pH Reverse Phase (Prep HPLC) [1]
  • Stationary Phase: C18 with "Hybrid" particle technology (e.g., XBridge or Gemini NX) resistant to high pH.[1]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).[1]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient: 20% B to 60% B over 20 minutes.

  • Why this works: At pH 10, the piperazine is uncharged (free base). This maximizes hydrophobic interaction with the C18 chain, allowing the shape selectivity (cis vs trans) to drive separation.

Module 4: Enantiomeric Resolution (Chiral Purity)

If you have the trans-diastereomer but need to separate (2R,5S) from (2S,5R), standard silica will not work. You must use a chiral selector.

Protocol: Tartaric Acid Resolution

  • Stoichiometry: Use 1.0 equivalent of L-(+)-Tartaric acid .[1]

  • Solvent: Methanol (MeOH) is the primary solvent; water is the co-solvent.

  • Procedure:

    • Dissolve racemate in warm MeOH.

    • Add L-Tartaric acid dissolved in MeOH.[1]

    • Heat to reflux.[1]

    • Cool slowly.[1][6] The diastereomeric salt pair [(2R,5S)-amine + L-tartrate] vs [(2S,5R)-amine + L-tartrate] will have different solubilities.[1]

    • Validation: Check optical rotation of the crystal vs the mother liquor.

Frequently Asked Questions (FAQ)

Q1: My product is trapped in the mother liquor after crystallization. How do I recover it?

  • A: Evaporate the mother liquor to dryness. Basify with 2N NaOH (pH > 12) and extract with DCM. The mother liquor is often enriched in the cis-isomer or the unwanted enantiomer, but if your yield is low, you may need to run a second crop crystallization using a different solvent (e.g., switch from EtOH to IPA).

Q2: Can I use distillation?

  • A: Yes, but only for the free base. 1-benzyl-2,5-dimethylpiperazine has a high boiling point (>120°C at reduced pressure).[1] Distillation is excellent for removing non-volatile polymeric side products but has poor selectivity for separating diastereomers compared to crystallization.[1]

Q3: How do I determine the absolute configuration?

  • A: X-ray crystallography of the hydrochloride salt is the definitive method. Alternatively, compare the specific rotation

    
     with literature values for the known (2R,5S) isomer. The trans isomers generally have higher rotation values than the cis forms.
    
References
  • Separation of Piperazine Diastereomers

    • Source: "Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
    • Context: Describes the thermodynamic parameters allowing separation of cis/trans isomers using pH modul
  • Synthesis and Benzylation Protocols

    • Source: Organic Syntheses, Coll.[1][4] Vol. 5, p.904 (1973).[1] "1-Benzylpiperazine".[1][2][3][4][7]

    • Context: Foundational protocol for selective benzylation and hydrochloride salt isolation of piperazines.[1]

    • [1]

  • Chiral Resolution of Piperazines

    • Source: "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Tetrahedron: Asymmetry.
    • Context: Details the use of Tartaric acid for resolving methyl-substituted piperazines.
  • Chromatographic Troubleshooting

    • Source: BenchChem Technical Support.[1][6][8] "Purification of Piperazine-Containing Compounds."

    • Context: Specific guides on mobile phase additives (TEA/Ammonia) to prevent tailing.[1]

Technical Support Center: Optimizing Reaction Conditions for Alkylation with Chiral Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Troubleshooting regioselectivity, stereochemical integrity, and yield optimization in the alkylation of chiral piperazine scaffolds.

Core Principles & Strategic Overview

Chiral piperazines are privileged scaffolds in drug discovery (e.g., Sildenafil, Imatinib analogs). However, their functionalization presents a "triad of challenges":

  • Regioselectivity: Distinguishing between the N1 (hindered) and N4 (accessible) nitrogens in 2-substituted piperazines.

  • Stereoconservation: Preventing racemization of the C2/C3 chiral centers, particularly under basic conditions.

  • Chemo-control: Avoiding over-alkylation (quaternization) or elimination side reactions.

This guide moves beyond standard textbook procedures to address specific failure modes encountered in the lab.

Troubleshooting Guides (Q&A Format)

Category A: Regioselectivity (N1 vs. N4)

Q: I am trying to alkylate 2-methylpiperazine with an alkyl halide, but I get a mixture of N1-alkyl, N4-alkyl, and bis-alkyl products. How do I target N4 selectively?

A: In 2-substituted piperazines (e.g., 2-methyl), the N4 nitrogen is significantly more nucleophilic than N1 due to steric hindrance from the adjacent C2 substituent.

  • Root Cause: While N4 is kinetically favored, the nucleophilicity difference is often insufficient to prevent N1 alkylation completely, especially with small electrophiles (e.g., methyl iodide) or high temperatures.

  • Solution 1 (Reductive Amination): Switch from alkyl halides to aldehydes/ketones + reducing agent (NaBH(OAc)₃).[1] This is the "Gold Standard" for mono-alkylation.[2] The steric bulk of the intermediate iminium ion virtually guarantees N4 selectivity.

  • Solution 2 (Protection Strategy): If you must use an alkyl halide, protect N1 first. However, this is difficult because N4 is more reactive. A common workaround is to use N-Boc-3-methylpiperazine (commercially available), where the "N1" (relative to the methyl) is already protected, leaving the distal nitrogen free.

  • Solution 3 (pH Control): Maintain a lower pH (approx. 8-9). The pKa of N1 is generally lower (less basic) than N4 due to the electron-withdrawing inductive effect of the substituent or steric solvation inhibition. Careful titration can keep N1 protonated (unreactive) while N4 reacts.

Q: How do I selectively alkylate the sterically hindered N1 position?

A: You cannot do this directly in the presence of a free N4.

  • Protocol: You must protect N4 first.

    • React 2-methylpiperazine with Boc₂O (0.9 equiv) at 0°C. The less hindered N4 reacts preferentially to form 1-Boc-3-methylpiperazine .[2]

    • Purify the mono-Boc intermediate.[2][3]

    • Alkylate the free N1 (now the only nucleophile) using strong conditions (e.g., NaH/DMF or K₂CO₃/MeCN/Reflux).

    • Deprotect N4 with TFA/DCM.[2]

Category B: Stereochemical Integrity (Racemization)

Q: My chiral HPLC shows 15% racemization after N-alkylation using K₂CO₃ in DMF at 80°C. Why?

A: Racemization at the C2 position is driven by deprotonation of the alpha-proton.[2]

  • Mechanism: The alpha-proton (at the chiral center) is adjacent to a nitrogen. If that nitrogen is acylated or sulfonated (electron-withdrawing), the proton becomes acidic. In simple alkyl piperazines, the proton is less acidic, but high temperatures + polar aprotic solvents (DMF/DMSO) + weak bases can still promote reversible deprotonation/reprotonation.

  • Immediate Fix: Switch solvent to Acetonitrile (MeCN) or THF . DMF promotes basicity and stabilizes charged transition states that lead to racemization.

  • Alternative Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) instead of inorganic carbonates. If inorganic bases are required, switch to Cs₂CO₃ at room temperature (Cesium effect enhances rate, allowing lower temps).

Q: I am using a Buchwald-Hartwig coupling to arylate the piperazine. Will the chiral center survive?

A: Generally, yes. Pd-catalyzed aminations usually proceed without racemization because the conditions (NaOtBu, Toluene, 80-100°C) do not typically deprotonate the C2 center of an amine.

  • Risk Factor: If you use a monodentate ligand and the reaction is slow, beta-hydride elimination from the Pd-amido complex is theoretically possible but rare for piperazines.[2]

  • Validation: Always run a chiral HPLC/SFC of the starting material vs. product.

Category C: Yield & Kinetics (Over-Alkylation)

Q: I am seeing significant quaternary ammonium salt formation. How do I stop at the tertiary amine?

A: This is the classic "Polyalkylation Problem" of SN2 reactions. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).

  • Solution 1 (Stoichiometry): Use a large excess of the piperazine (3–5 equivalents) relative to the alkyl halide. This statistically favors the mono-alkylation.[2] The excess piperazine can often be recovered by distillation or aqueous extraction (pH switching).

  • Solution 2 (Slow Addition): Add the alkyl halide dropwise over 2–4 hours to a solution of the piperazine.

  • Solution 3 (Switch Mechanism): Abandon SN2. Use Reductive Amination (Aldehyde + NaBH(OAc)₃). Reductive amination is self-limiting; once the amine reacts with the aldehyde to form the enamine/iminium and is reduced, the resulting tertiary amine cannot react further with the aldehyde.

Decision Logic & Workflows

Workflow 1: Selecting the Optimal Alkylation Strategy

AlkylationStrategy Start Start: Alkylate Chiral Piperazine Target Which Nitrogen? Start->Target N4 Target: Less Hindered (N4) Target->N4 Distal N N1 Target: Hindered (N1) Target->N1 Proximal N N4_Method Is N1 Protected? N4->N4_Method N1_Strat Strategy: Protect N4 First (Boc2O, 0°C) N1->N1_Strat Yes_Prot Direct Alkylation (SN2 or Reductive Amination) N4_Method->Yes_Prot Yes No_Prot Selectivity Issue! N4_Method->No_Prot No Sol_RedAm Best: Reductive Amination (Aldehyde + NaBH(OAc)3) No_Prot->Sol_RedAm Sol_SN2 Alt: SN2 with Slow Addition + Excess Amine No_Prot->Sol_SN2 N1_Step2 Alkylate N1 (Strong Base/DMF) N1_Strat->N1_Step2 N1_Step3 Deprotect N4 N1_Step2->N1_Step3

Caption: Decision matrix for selecting the correct synthetic pathway based on regioselectivity requirements.

Experimental Protocols

Protocol A: Regioselective N4-Alkylation via Reductive Amination

Best for: Mono-alkylation of unprotected chiral piperazines.[2]

  • Preparation: Dissolve chiral piperazine (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM .

    • Note: DCE is preferred for faster kinetics, but DCM is easier to remove.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 mins. If the substrate is sterically hindered, add catalytic acetic acid (1-2 drops).

  • Reduction: Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv) in one portion.

    • Why NaBH(OAc)₃? It is mild and will not reduce the aldehyde directly, preventing side-product formation (alcohol).

  • Workup: Stir for 4–16 hours. Quench with saturated aqueous NaHCO₃.[2] Extract with DCM.[2][4]

  • Validation: Check LCMS for M+H. The absence of M+Alkyl+Alkyl (quaternary salt) confirms selectivity.

Protocol B: N1-Alkylation (Protection-Deprotection Sequence)

Best for: Forcing alkylation on the hindered nitrogen.[2]

  • Selective Protection: Dissolve 2-methylpiperazine (1.0 equiv) in DCM at 0°C. Add Boc₂O (0.9 equiv) dissolved in DCM dropwise over 1 hour.

    • Critical: The substoichiometric amount and low temp ensure the faster-reacting N4 takes the Boc group.[2]

  • Alkylation: Dissolve the crude 1-Boc-3-methylpiperazine in DMF . Add K₂CO₃ (2.0 equiv) and the Alkyl Halide (1.2 equiv). Heat to 60°C.

    • Note: If the alkyl halide is secondary or unreactive, add catalytic KI (Potassium Iodide) .

  • Deprotection: Treat the purified intermediate with TFA/DCM (1:4) for 1 hour at RT. Evaporate volatiles.[1][2]

    • Desalting: The product will be a TFA salt. Freebase using MP-Carbonate resin or basic extraction if necessary.[2]

Data & Reference Tables

Table 1: Base & Solvent Selection Guide
Reaction TypeRecommended BaseRecommended SolventRisk Profile
Standard SN2 K₂CO₃ or Cs₂CO₃MeCN (Acetonitrile)Low racemization risk.[2] Good general yield.[2]
Difficult SN2 NaH (Sodium Hydride)DMF or THFHigh racemization risk. Use only if K₂CO₃ fails.
Reductive Am. None (AcOH cat.)DCE or DCMLowest risk.[2] Best for mono-alkylation.[2]
Buchwald-Hartwig NaOtBu or Cs₂CO₃Toluene or DioxaneExcellent for N-Arylation.[2] Requires inert atmosphere.[2]

References

  • Regioselective Functionalization of Piperazines

    • Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry"
    • Source: NIH / PMC
    • URL:[Link]

  • Reductive Amination Methodology

    • Title: "A practical catalytic reductive amin
    • Source: RSC (Chemical Science)
    • URL:[Link]

  • Enantioselective Synthesis & Protection Strategies

    • Title: "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines"
    • Source: NIH / PMC
    • URL:[Link]

  • Prevention of Racemization

    • Title: "Direct Catalytic N-Alkylation... with High Retention of Stereochemistry"
    • Source: University of Groningen
    • URL:[Link]

Sources

Technical Support Center: Temperature Effects on Asymmetric Induction with Piperazine Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for challenges encountered during asymmetric synthesis utilizing piperazine-based chiral auxiliaries, with a specific focus on the critical role of temperature in achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in asymmetric induction with piperazine auxiliaries?

Temperature is a pivotal factor because it directly influences the thermodynamics and kinetics of the diastereoselective reaction. The difference in the activation energies (ΔΔG‡) for the formation of the two diastereomeric transition states is often small. According to the Eyring equation, the ratio of the diastereomers is exponentially dependent on this energy difference and inversely dependent on the temperature. Lowering the reaction temperature generally amplifies the effect of this small energy difference, leading to a higher population of the thermodynamically more stable transition state and, consequently, a higher diastereomeric excess (d.e.).[1]

Q2: How does temperature affect the conformation of the piperazine auxiliary, and why is this important?

The effectiveness of a chiral auxiliary relies on its ability to create a well-defined and rigid chiral environment around the reaction center. Piperazine rings can exist in different conformations, such as chair and boat forms.[2][3][4][5] Temperature can influence the equilibrium between these conformers. At lower temperatures, the piperazine auxiliary is more likely to adopt its lowest energy, most rigid conformation.[2][3][4] This rigidity is crucial for effective facial shielding of the prochiral substrate, forcing the incoming reagent to attack from a specific trajectory and thus maximizing the asymmetric induction. Temperature-dependent NMR studies can be employed to investigate the conformational behavior of piperazine derivatives.[2][3][4]

Q3: Can an increase in temperature ever lead to higher stereoselectivity?

While it is a general principle that lower temperatures favor higher stereoselectivity, there are exceptions. In some cases, a change in reaction mechanism or the involvement of multiple competing reaction pathways can lead to a non-linear relationship between temperature and diastereoselectivity. However, for most applications involving chiral auxiliaries, including piperazine-based systems, a systematic investigation of lower reaction temperatures is a primary strategy for enhancing stereochemical control.

Q4: What is the mechanistic basis for temperature influencing diastereoselectivity in these reactions?

The stereochemical outcome of the reaction is determined by the relative energies of the two diastereomeric transition states. Models such as the Felkin-Anh and Cram chelation models are often used to predict the favored diastereomer.[6][7] These models consider steric and electronic interactions in the transition state. Temperature affects the population of molecules that can overcome the activation energy barrier for each pathway. At lower temperatures, a significantly smaller fraction of molecules will have sufficient energy to overcome the higher energy barrier leading to the minor diastereomer, thus enhancing the formation of the major diastereomer.

Troubleshooting Guide: Temperature-Related Issues in Asymmetric Induction with Piperazine Auxiliaries

Problem Probable Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Low d.r.) Reaction temperature is too high: The thermal energy is sufficient to overcome the small energy difference between the diastereomeric transition states, leading to a mixture of products.[1]Systematically lower the reaction temperature. A good starting point is to decrease the temperature in 20°C increments (e.g., from room temperature to 0°C, -20°C, -40°C, and -78°C).
Flexible conformation of the auxiliary: At higher temperatures, the piperazine auxiliary may not be conformationally rigid, leading to poor facial discrimination.[2][3][4]Perform the reaction at a lower temperature to "freeze out" the most stable and rigid conformation of the auxiliary.
Inconsistent Diastereoselectivity Poor temperature control: Fluctuations in the reaction temperature can lead to variable diastereomeric ratios between batches.Ensure precise and consistent temperature control throughout the reaction. Use a reliable cryostat or a well-insulated cooling bath. For very low temperatures, a dry ice/acetone bath (-78°C) is a standard choice.
Reaction time is not optimized for the temperature: At lower temperatures, the reaction rate will decrease. Insufficient reaction time can lead to incomplete conversion and potentially misleading d.r. values.Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Ensure the reaction is allowed to proceed to completion at each temperature point.
Reaction Stalls at Low Temperatures Insufficient activation energy: The reaction may not have enough thermal energy to proceed at a reasonable rate at very low temperatures.While maintaining the low temperature, consider using a more active catalyst or a stronger base if applicable to the reaction. Alternatively, find the optimal balance between temperature and reaction time that provides acceptable diastereoselectivity and conversion.
Formation of Side Products Temperature-sensitive reagents or intermediates: Some reagents or intermediates may be unstable at higher temperatures, leading to decomposition or side reactions. Conversely, at very low temperatures, the desired reaction may be too slow, allowing for competing side reactions to occur.Characterize the side products to understand their formation pathway. Optimize the temperature to a range where the desired reaction is efficient and the formation of side products is minimized.

Data Presentation: Effect of Temperature on Diastereoselectivity

The following table provides a representative example of how temperature can influence the diastereomeric ratio (d.r.) in an asymmetric alkylation reaction using a piperazine-based chiral auxiliary.

Entry Temperature (°C) Diastereomeric Ratio (d.r.) Yield (%)
125 (Room Temperature)75:2595
2088:1292
3-2094:690
4-4097:385
5-78>99:182

Note: This data is illustrative and the optimal temperature will vary depending on the specific substrates, reagents, and piperazine auxiliary used.

Experimental Protocol: Temperature Optimization Study for Asymmetric Alkylation

This protocol outlines a general procedure for conducting a temperature screening study to optimize the diastereoselectivity of an asymmetric alkylation reaction using a piperazine auxiliary.

1. Reaction Setup: a. To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the piperazine auxiliary (1.0 equiv.) dissolved in a suitable anhydrous solvent (e.g., THF, Dichloromethane).[8] b. Cool the solution to the desired starting temperature (e.g., 0°C) using an appropriate cooling bath.

2. Deprotonation (if applicable): a. Slowly add the base (e.g., n-BuLi, LDA) dropwise to the stirred solution, maintaining the target temperature. b. Stir the mixture for the predetermined time to ensure complete enolate formation.

3. Alkylation: a. Add the electrophile (e.g., alkyl halide) dropwise to the reaction mixture. b. Maintain the reaction at the set temperature and monitor its progress by TLC or LC-MS.

4. Quenching and Work-up: a. Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or another suitable quenching agent. b. Allow the mixture to warm to room temperature. c. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

5. Analysis: a. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. b. Purify the product by flash column chromatography. c. Repeat the experiment at different temperatures (e.g., -20°C, -40°C, -78°C) to identify the optimal conditions for diastereoselectivity.

Visualization of Concepts

Experimental Workflow for Temperature Optimization

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Piperazine Auxiliary in Anhydrous Solvent B Establish Inert Atmosphere (Ar/N2) A->B C Cool to Target Temperature (e.g., 0°C, -20°C, -78°C) B->C D Add Base (e.g., n-BuLi) C->D E Add Electrophile (e.g., Alkyl Halide) D->E F Monitor Reaction (TLC/LC-MS) E->F G Quench Reaction F->G H Work-up & Isolate Crude Product G->H I Determine d.r. (NMR/HPLC) H->I J Purify Product I->J K K J->K Optimized Product temp_selectivity cluster_main Thermodynamic Control cluster_high_temp High Temperature cluster_low_temp Low Temperature Temp Reaction Temperature DeltaG ΔΔG‡ (Energy Difference between Transition States) Temp->DeltaG Influences effective ΔΔG‡ Ratio Diastereomeric Ratio (d.r.) DeltaG->Ratio Determines HighTemp Sufficient thermal energy to overcome both energy barriers LowRatio Low d.r. (Approaching 1:1) HighTemp->LowRatio LowTemp Only the lower energy barrier is readily overcome HighRatio High d.r. (Favors one diastereomer) LowTemp->HighRatio

Caption: The relationship between temperature and diastereoselectivity.

References

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(2), 899-910. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Europe PMC. Available at: [Link]

  • Kanchiswamy, C., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central. Available at: [Link]

  • Pursiainen, J., et al. (2017). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. ResearchGate. Available at: [Link]

  • Feng, C., et al. (2017). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. PubMed Central. Available at: [Link]

  • Campos, K. R., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 708–720. Available at: [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PubMed Central. Available at: [Link]

  • OpenOChem. Felkin-Anh Model. OpenOChem Learn. Available at: [Link]

  • University of Calgary. Felkin-Ahn and Cram Chelate. University of Calgary. Available at: [Link]

  • Davies, S. G., et al. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486-495. Available at: [Link]

  • Pazdera, P., et al. (2014). Utilization of piperazine for interphase catalytic systems. SciForum. Available at: [Link]

  • Williams, C. K., et al. (2019). Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐. Chemistry – A European Journal, 25(56), 13009-13017. Available at: [Link]

  • Viveki, P., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3422. Available at: [Link]

  • Nicewicz, D. A., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PubMed Central. Available at: [Link]

  • D'hooghe, M., et al. (2016). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]

  • MacMillan, D. W. C., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11656–11666. Available at: [Link]

  • dos Santos Fernandes, J. P. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Zhou, J., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 2(4), 100889. Available at: [Link]

  • Buchwald, S. L., et al. (2018). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. Available at: [Link]

  • Walsh, P. J., et al. (2011). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PubMed Central. Available at: [Link]

  • Trost, B. M., et al. (2014). Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses, 91, 36-47. Available at: [Link]

Sources

minimizing epimerization in reactions with (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the preservation of stereochemical integrity in (2R,5S)-1-benzyl-2,5-dimethylpiperazine during chemical synthesis and functionalization.

Topic: Minimizing Epimerization & Stereochemical Scrambling

Executive Summary: The Stereochemical Landscape

The (2R,5S)-1-benzyl-2,5-dimethylpiperazine molecule is the trans-isomer of the 2,5-dimethylpiperazine scaffold. In its lowest energy conformation, the piperazine ring adopts a chair form where both methyl groups occupy the equatorial positions. This diequatorial arrangement makes the (2R,5S) isomer thermodynamically more stable than its cis (2S,5S) counterpart (which forces one methyl group into a high-energy axial position).

Why does epimerization happen if it's stable? While the (2R,5S) form is stable, experimental conditions often traverse high-energy intermediates (iminium ions, enolates, or radicals) that allow the C2 or C5 stereocenters to invert. Once inverted to the cis form, steric clash increases, but if the reaction is kinetically controlled or if the product precipitates, the impurity persists.

Critical Control Points (Troubleshooting Guides)

Module A: Amide Coupling (N4-Acylation)

Context: Reacting the secondary amine (N4) with a carboxylic acid.

The Issue: During amide coupling, the primary risk is not usually the piperazine itself, but the racemization of the carboxylic acid partner (especially if it is a chiral amino acid). However, if strong bases are used, the C5 position of the piperazine (alpha to the newly formed amide) becomes acidic (pKa ~25-30) and can epimerize via an enolate mechanism.

Diagnostic Q&A:

Q: I see a new diastereomer peak (approx. 5-10%) by HPLC after coupling. Is my piperazine epimerizing?

A: It is possible, but first rule out the coupling partner. If the acid is chiral, check its integrity first. If the acid is achiral, the piperazine C5 center is epimerizing.

Root Cause: Excess base (e.g., TEA, DIPEA) promotes proton abstraction at C5 after the amide bond is formed.

Solution:

  • Switch Bases: Replace Triethylamine (TEA) with DIPEA (Hunig's base) or 2,4,6-Collidine . Collidine is less basic and sterically hindered, significantly reducing alpha-deprotonation.

  • Optimize pH: Maintain the reaction pH between 7.5 and 8.5. Do not exceed pH 9.

  • Additives: Use HOAt or Oxyma Pure alongside EDC/DIC.[1] These suppress oxazolone formation (in the acid partner) and buffer the basicity.

Protocol: Low-Epimerization Coupling

  • Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF/DCM.

  • Add DIC (1.1 equiv) at 0°C. Stir for 5 min.

  • Add (2R,5S)-1-benzyl-2,5-dimethylpiperazine (1.0 equiv).

  • Add 2,4,6-Collidine (2.0 equiv) only if necessary to solubilize salts.

  • Allow to warm to RT. Monitor by HPLC.

Module B: N-Alkylation Reactions

Context: Reacting N4 with alkyl halides.

The Issue: Alkylation often requires stronger bases (Carbonates, Hydrides). The C5 proton is less acidic in an amine than an amide, but the C2 proton (alpha to the N1-benzyl group) is vulnerable if the reaction temperature is too high.

Diagnostic Q&A:

Q: My reaction requires NaH. Will this destroy the stereochemistry?

A: Yes, Sodium Hydride (NaH) is risky. It can deprotonate the C2 position (benzylic activation), leading to a planar intermediate that destroys the (2R) configuration.

Solution:

  • Avoid Hydrides: Use K₂CO₃ or Cs₂CO₃ in Acetone or MeCN. These are mild enough to promote alkylation without abstracting the alpha-proton.

  • Temperature Control: Never reflux with strong base. Keep T < 60°C.

Module C: Deprotection (Debenzylation)

Context: Removing the N1-benzyl group to yield the free diamine.

The Issue: Standard Hydrogenolysis (Pd/C, H2) is generally safe. However, "over-reduction" or radical mechanisms on the catalyst surface can sometimes scramble stereocenters if the reaction runs too long.

Protocol: Safe Hydrogenolysis

  • Catalyst: 10% Pd/C (wet), 5-10 wt% loading.

  • Solvent: Methanol or Ethanol (Avoid Acetic Acid if epimerization is noted; acid catalysis can open the ring or promote enamine tautomerization).

  • Pressure: 1-3 atm (Balloon pressure is usually sufficient).

  • Stop Condition: Monitor strictly. Stop immediately upon consumption of starting material. Do not let the catalyst stir with the product overnight.

Visualizing the Control Strategy

The following diagram illustrates the decision pathways to minimize epimerization during functionalization.

EpimerizationControl Start Start: (2R,5S)-1-benzyl-2,5-dimethylpiperazine ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (N4) ReactionType->Amide Alkyl N-Alkylation (N4) ReactionType->Alkyl Deprot Debenzylation (N1) ReactionType->Deprot BaseCheck Base Selection Amide->BaseCheck SafeBase Use Collidine or DIPEA (Avoid TEA) BaseCheck->SafeBase Additive Add HOAt/Oxyma (Buffers pH) SafeBase->Additive ReagentCheck Base Strength? Alkyl->ReagentCheck StrongBase NaH / LiHMDS ReagentCheck->StrongBase Avoid MildBase K2CO3 / Cs2CO3 ReagentCheck->MildBase Preferred Risk HIGH RISK: C2 Deprotection StrongBase->Risk Cond Conditions Deprot->Cond SafeH2 Pd/C, MeOH, 1 atm Stop immediately at completion Cond->SafeH2

Caption: Decision matrix for functionalizing (2R,5S)-piperazine while mitigating stereochemical inversion risks.

Data & Validation: The "Trans" vs "Cis" Check

To confirm you have maintained the (2R,5S) configuration, you must distinguish it from the (2S,5S) cis impurity.

Table 1: Analytical Discrimination
Feature(2R,5S) - Trans (Desired)(2S,5S) - Cis (Impurity)Note
1H NMR (C2/C5 Protons) Large axial-axial coupling (

Hz)
Smaller axial-equatorial coupling (

Hz)
Requires high-field NMR (400MHz+). The trans isomer is rigid; cis is more flexible.
13C NMR (Methyls) Typically shielded (shifted upfield) relative to cisTypically deshieldedDue to 1,3-diaxial interactions in the cis form.
Thermodynamics More Stable (Diequatorial)Less Stable (Axial/Equatorial)Epimerization protocols (e.g., reflux in alcohol with catalyst) often convert cis to trans.
Experimental Validation Protocol (NMR)
  • Isolate 5 mg of the product.

  • Dissolve in CDCl₃ or D₂O (depending on salt form).

  • Acquire 1H NMR.

  • Target Signal: Look at the multiplet for the methine protons at C2 and C5.

  • Criterion: If you see a doublet of doublets (dd) with a large

    
     value (>10 Hz), the proton is axial, confirming the methyl is equatorial (Trans). If the signal is a narrow multiplet or broad singlet, you likely have the Cis isomer.
    

References

  • Vertex Pharmaceuticals. (2020). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health (PMC). [Link]

    • Relevance: Establishes that the trans-isomer is often the thermodynamic sink and describes radical mechanisms for epimeriz
  • Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

    • Relevance: Provides protocols for low-epimerization coupling using T3P/Pyridine, applicable to sensitive piperazines.
  • Relevance: Authoritative source on base selection (Collidine vs DIPEA) to prevent alpha-proton abstraction.
  • Organic Syntheses. 1-Benzylpiperazine Synthesis and Properties. Org. Synth. Coll. Vol. 5, p.88. [Link]

    • Relevance: Foundational chemistry for benzyl-piperazine handling and stability.

Sources

troubleshooting low yields in asymmetric synthesis with chiral auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Yield Gap" in Asymmetric Synthesis

Welcome to the Technical Support Center. In auxiliary-based synthesis, "low yield" is rarely a single failure point. It is usually a cascade effect involving three distinct phases: Attachment (loading), Stereoselection (reaction), and Cleavage (removal).

This guide addresses the most frequent "tickets" submitted by researchers regarding Evans (oxazolidinone), Myers (pseudoephedrine), and Ellman (sulfinamide) auxiliaries. We move beyond basic textbook definitions to address the causality of failure and provide self-validating protocols.

Module 1: The Cleavage Phase (Evans Auxiliaries)

Ticket #001: "My reaction worked, but I lost 50% of my mass during hydrolysis."

The Issue: You successfully performed an Evans aldol or alkylation with high diastereoselectivity (dr > 95:5), but standard hydrolysis (LiOH/THF) degraded your product or returned a complex mixture.

Root Cause Analysis: Standard hydroxide hydrolysis (LiOH) is often too basic (pKa ~15.7) and insufficiently nucleophilic. It suffers from two fatal flaws:

  • Endocyclic Attack: Hydroxide attacks the oxazolidinone ring carbonyl (endocyclic) rather than the acyl carbonyl (exocyclic), destroying the expensive auxiliary and producing amino-alcohol byproducts.

  • Epimerization: The high basicity deprotonates the newly formed

    
    -chiral center, racemizing your product.
    

The Protocol Fix: Lithium Hydroperoxide (LiOOH) You must switch to the LiOOH method. The hydroperoxide anion (


) is less basic (pKa ~11.6) but significantly more nucleophilic due to the Alpha Effect  (repulsion between adjacent lone pairs on oxygen atoms increases reactivity).

Step-by-Step Protocol (Self-Validating):

  • Preparation: Dissolve the acylated oxazolidinone in THF/Water (3:1) at 0°C.

  • Reagent Mixing: Add

    
     (4 equiv, 30% aq) before adding the base.
    
  • Activation: Add LiOH (2 equiv) slowly.

    • Validation Check: The reaction should bubble slightly (

      
       evolution is a side reaction; excessive bubbling implies too much heat/catalase activity).
      
  • Quench: After TLC indicates consumption (~1 hr), quench with aqueous

    
     or 
    
    
    
    to destroy excess peroxide before acidification.
  • Extraction: Acidify to pH 2-3 and extract. The auxiliary (oxazolidinone) can be recovered from the organic layer if the product is acid-soluble, or separated via column chromatography.

Technical Insight: Computational studies confirm that for LiOOH, the energy barrier for endocyclic cleavage is significantly higher than for exocyclic cleavage, unlike LiOH where the barriers are competitive [1].

Module 2: The Alkylation Phase (Myers Pseudoephedrine)

Ticket #002: "My Myers alkylation stalled at 40% conversion despite using excess LDA."

The Issue: You are using Myers' pseudoephedrine auxiliary. You generated the enolate with LDA, added the alkyl halide, but the reaction is sluggish and yields are poor.

Root Cause Analysis: Lithium enolates of pseudoephedrine amides form stable, unreactive tetrameric aggregates in THF. The electrophile cannot access the enolate carbon. Simply adding more base or heat will causes decomposition, not conversion.

The Protocol Fix: The "LiCl Effect" The addition of Lithium Chloride (LiCl) is not optional; it is structurally mandatory. LiCl breaks the stable tetramers into reactive dimers or monomers via a cooperative chelation mechanism.

Troubleshooting Checklist:

  • LiCl Stoichiometry: Are you using at least 6 equivalents of flame-dried LiCl?

  • Drying: LiCl is extremely hygroscopic. It must be flame-dried under vacuum immediately before use. Wet LiCl kills the LDA.

  • Order of Addition:

    • Charge flask with LiCl (flame dry).

    • Add amine (pseudoephedrine amide) and THF.

    • Add LDA at -78°C.

    • Validation Check: The mixture should remain fluid. If it turns into a thick gel, your LiCl is wet or insufficient.

Mechanism: Myers established that LiCl accelerates the reaction rate by >100-fold by modifying the aggregation state of the enolate, allowing the electrophile to attack the


-enolate from the face opposite the solvent-blocking pseudoephedrine side chain [2].

Module 3: Imine Formation (Ellman Auxiliaries)

Ticket #003: "I cannot get the sulfinamide to condense with my ketone/aldehyde."

The Issue: You are trying to synthesize a sulfinimine (the precursor to chiral amines) using tert-butanesulfinamide, but the reaction stops at 50-60% conversion or hydrolyzes on the column.

Root Cause Analysis: Imine formation is an equilibrium process (


). Standard drying agents (

) are often too weak to drive this to completion, especially for sterically hindered ketones or electron-rich aldehydes.

The Protocol Fix: Titanium Ethoxide [Ti(OEt)4] Titanium(IV) ethoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium irreversibly.

Optimized Workflow:

  • Stoichiometry: Use 2.0–5.0 equiv of

    
     relative to the substrate.
    
  • Solvent: THF or DCM (0.5 M concentration).

  • Temperature:

    • Aldehydes: Room Temperature (usually complete in 1-4 h).

    • Ketones: Reflux (60-75°C) may be required.

  • Workup (Critical for Yield):

    • Do not just add water (creates a slimy titanium gel that traps product).

    • The Fix: Pour reaction into brine while stirring vigorously, then add EtOAc. Filter the resulting suspension through a Celite pad. The titanium salts will remain on the Celite, allowing high recovery of the product [3].

Visualizing the Yield Bottlenecks

The following diagram illustrates the critical decision points where yields are most commonly lost in auxiliary chemistry.

AuxiliaryWorkflow Start Substrate (Acid/Aldehyde) Step1 Attachment (Acylation/Imine Form) Start->Step1 Check1 Yield < 80%? Step1->Check1 Fix1_Evans Evans: Use Mixed Anhydride (Pivaloyl Chloride) Check1->Fix1_Evans Evans Fix1_Ellman Ellman: Use Ti(OEt)4 (Water Scavenger) Check1->Fix1_Ellman Ellman Step2 Stereoselective Reaction (Aldol/Alkylation) Check1->Step2 No Fix1_Evans->Step2 Fix1_Ellman->Step2 Check2 Low Conversion? Step2->Check2 Fix2_Myers Myers: Add 6 eq. LiCl (Break Aggregates) Check2->Fix2_Myers Myers Fix2_Evans Evans: Check Enolate (Ti vs B vs Li) Check2->Fix2_Evans Evans Step3 Cleavage (Removal) Check2->Step3 No Fix2_Myers->Step3 Fix2_Evans->Step3 Check3 Racemization or Auxiliary Destruction? Step3->Check3 Fix3_LiOOH CRITICAL FIX: Use LiOOH (Hydroperoxide) Not LiOH Check3->Fix3_LiOOH Yes End High Yield Chiral Product Check3->End No Fix3_LiOOH->End

Caption: Diagnostic workflow identifying the specific chemical interventions required at each stage of auxiliary synthesis to prevent yield loss.

Comparative Data: Enolate Selection for Evans Aldol

Choosing the wrong Lewis acid/Base combination leads to poor diastereoselectivity (dr), which effectively lowers the yield of the desired isomer.

Enolate TypeReagentsSelectivity OutcomeBest For...[1]
Boron

/

"Evans Syn" (Z-enolate)Standard syn-aldol. Highest reliability.
Titanium

/

"Evans Syn" Cheaper than Boron, but sometimes lower yield.
Titanium

/

-Sparteine
"Non-Evans Syn" Crimmins method.[2] Reverses facial selectivity.[3][4]
Tin (Sn)

Anti-Aldol Difficult to control; rarely used now.

FAQ: Rapid Fire Troubleshooting

Q: Can I recycle the auxiliary? A: Yes. For Evans oxazolidinones, if you use the LiOOH cleavage method, the auxiliary is not destroyed. It will remain in the organic layer after the basic extraction of the acid product. Recrystallization usually restores it to >99% purity.

Q: Why is my Crimmins thiazolidinethione yield low? A: The "acetate" aldol (using an acetyl group rather than propionyl) is notoriously difficult. You must control the stoichiometry of


 to Amine exactly (1:1.1). Excess base decomposes the titanium enolate.

Q: My Ellman imine hydrolysis failed with HCl. A: If the amine is acid-sensitive, do not use HCl/MeOH. Use mild acidic conditions (Citric acid) or, if the product is stable, use BCl3 (boron trichloride) for anhydrous cleavage.

References

  • Chow, K. H., et al. (2023).[5] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry, 76(12), 847-853.[6] Link

  • Myers, A. G., et al. (1997).[3] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[7][8] Journal of the American Chemical Society, 119(28), 6496-6511. Link

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[9] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913-9914. Link

Sources

Validation & Comparative

Comprehensive Guide: Analytical Purity Assessment of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Assessing the Purity of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS 198896-00-3) is a critical chiral intermediate, often utilized in the synthesis of delta-opioid receptor ligands (e.g., SNC-80). Its quality control presents a dual challenge: chemical purity (absence of regioisomers and synthetic byproducts) and stereochemical integrity (distinguishing the desired (2R,5S) isomer from its enantiomer and diastereomers).

This guide objectively compares three primary analytical methodologies—Chiral HPLC , GC-MS , and NMR —to provide a robust, self-validating framework for purity assessment.

The Stereochemical Challenge

Before selecting a method, the analyst must define the "impurity space." The target molecule has two chiral centers, creating four potential stereoisomers.

  • Target: (2R,5S)-1-benzyl-2,5-dimethylpiperazine.[1][2][3][4]

  • Enantiomer (Critical Impurity): (2S,5R)-1-benzyl-2,5-dimethylpiperazine.

  • Diastereomers (Chemical Impurities): (2R,5R) and (2S,5S) forms (often referred to as the trans pair, whereas the target is part of the cis pair).

Note on Nomenclature: While (2R,5S) typically denotes a cis-relative configuration in 2,5-dimethylpiperazine systems, commercial catalogs occasionally list it as trans. Analysts must rely on experimental verification (NMR coupling constants) rather than catalog labels.

Comparative Analysis of Methods

The following table summarizes the performance of each method in the context of this specific molecule.

FeatureMethod A: Chiral HPLC Method B: GC-MS Method C: 1H-NMR
Primary Utility Enantiomeric Excess (ee) Chemical Purity & Volatiles Diastereomeric Ratio (dr)
Specificity High (Separates all 4 isomers)Medium (Separates diastereomers only)Low (Needs Chiral Solvating Agents for ee)
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Low (~1-2%)
Sample Prep Dissolve & Inject (Free base)Derivatization often not requiredDissolve in CDCl₃
Throughput 20–30 min/run15–20 min/run10 min/sample
Cost High (Columns: ~$1000+)Low (Standard Columns)Medium (Instrument time)

Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard for ee)

Why this works: Polysaccharide-based stationary phases (Amylose/Cellulose) form inclusion complexes that discriminate between the spatial arrangement of the benzyl and methyl groups.

  • Instrument: HPLC or UHPLC with UV/Vis or DAD detector.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Role of DEA: Critical for sharpening peaks of basic amines by suppressing silanol interactions.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Benzyl chromophore).

  • Sample Preparation:

    • If Salt (Dihydrochloride): Neutralize 10 mg salt with 1M NaOH, extract into Hexane/IPA, dry, and inject.

    • If Free Base: Dissolve 1 mg/mL in Mobile Phase.

Self-Validation Criteria:

  • Resolution (Rs): > 1.5 between (2R,5S) and (2S,5R).

  • Tailing Factor: < 1.3 (Adjust DEA concentration if tailing occurs).

Method B: GC-MS (Chemical Impurity Profiling)

Why this works: GC-MS excels at detecting volatile synthetic byproducts (e.g., benzyl chloride) and separating diastereomers (cis vs. trans) based on boiling point differences. It cannot separate enantiomers without a specialized chiral column.

  • Instrument: GC with Single Quadrupole MS.

  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • 50°C (Hold 1 min).

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (Hold 5 min).

  • MS Source/Quad: 230°C / 150°C.

  • Target Ions (SIM/Scan):

    • m/z 91 (Tropylium ion - Benzyl group).

    • m/z 204 (Molecular ion).

    • m/z 58 (Base peak for dimethylpiperazine fragment).

Key Impurities Detected:

  • Benzyl Chloride (Starting material).[5][6][7]

  • 1,4-Dibenzyl-2,5-dimethylpiperazine (Over-alkylation byproduct).

  • (2R,5R)/(2S,5S) Diastereomers (Elute at different times than target).

Method C: 1H-NMR (Structural Confirmation)

Why this works: Provides unambiguous confirmation of the relative stereochemistry (cis vs. trans) via coupling constants.

  • Solvent: CDCl₃ (Free base) or D₂O (Salt).

  • Key Signals (Free Base in CDCl₃):

    • Methyl Doublets: Look for two doublets around 0.9–1.2 ppm. In the (2R,5S) "cis-like" isomer, the methyls are chemically equivalent if N-substitution allows fast exchange, but the fixed Benzyl group makes them distinct.

    • Benzyl Protons: Singlet or AB quartet around 3.5–4.0 ppm.

    • Ring Protons: Complex multiplets.

  • Differentiation:

    • Cis isomers typically show different J-coupling patterns for axial-axial vs. axial-equatorial protons compared to trans isomers.

    • Chiral Solvating Agent (CSA): Add 5-10 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol). This induces chemical shift non-equivalence between enantiomers, allowing rough ee estimation if HPLC is unavailable.

Visualizations

Diagram 1: Impurity Origin & Profiling

This diagram maps the synthesis pathway to potential impurities and the correct detection method for each.

ImpurityMap SM1 2,5-Dimethylpiperazine (Racemic or Trans) Reaction Nucleophilic Substitution (DCM/TEA) SM1->Reaction SM2 Benzyl Chloride SM2->Reaction Product (2R,5S)-Target (Desired) Reaction->Product Imp_Enant (2S,5R)-Enantiomer (Critical Impurity) Reaction->Imp_Enant Racemization Imp_Diast (2R,5R) / (2S,5S) Diastereomers Reaction->Imp_Diast Isomerization Imp_Chem Dibenzyl Byproducts & Unreacted SM Reaction->Imp_Chem Over-reaction Method_HPLC Chiral HPLC (Separates Enantiomers) Product->Method_HPLC Imp_Enant->Method_HPLC Method_GC GC-MS (Separates Diastereomers & Chemical Imp.) Imp_Diast->Method_GC Imp_Chem->Method_GC

Caption: Synthesis pathway linking precursors to specific impurity classes and their corresponding optimal detection methods.

Diagram 2: Analytical Decision Matrix

A logical workflow for certifying a batch of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.

DecisionTree Start Crude Sample Step1 1. GC-MS Analysis Start->Step1 Check1 Chemical Purity > 98%? No Diastereomers? Step1->Check1 Fail1 Reject / Recrystallize Check1->Fail1 No Step2 2. Chiral HPLC Check1->Step2 Yes Check2 Enantiomeric Excess (ee) > 99%? Step2->Check2 Fail2 Reject / Chiral Resolution Check2->Fail2 No Step3 3. Final Release (NMR Identity) Check2->Step3 Yes

Caption: Step-by-step decision matrix ensuring both chemical and stereochemical purity before batch release.

References

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Organic Syntheses. (1973). Synthesis of 1-Benzylpiperazine derivatives. Coll. Vol. 5, p. 904. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6432164. Retrieved from [Link]

Sources

comparison of (2R,5S)-1-benzyl-2,5-dimethylpiperazine with Evans' auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the industry-standard Evans’ Oxazolidinone Auxiliaries and the specialized (2R,5S)-1-benzyl-2,5-dimethylpiperazine (and its derivatives) in the context of asymmetric synthesis.[1]

Executive Summary

The choice between Evans' auxiliaries and (2R,5S)-1-benzyl-2,5-dimethylpiperazine hinges on the desired linkage stability and the target functional group .[1]

  • Evans’ Auxiliaries (Oxazolidinones): The gold standard for synthesizing chiral carboxylic acids, esters, and alcohols .[1] They utilize an imide linkage, which allows for facile, mild hydrolytic or reductive cleavage.[1]

  • Piperazine Auxiliary ((2R,5S)-1-benzyl-2,5-dimethylpiperazine): A robust

    
    -symmetric scaffold forming a chiral amide .[1] It offers superior stability against harsh reaction conditions (e.g., strong bases/nucleophiles that might cleave an imide) but suffers from difficult removal , making it ideal only when the target molecule is a chiral amide or amine, or when used as a non-covalent chiral base/ligand.[1]
    

Part 1: Structural & Mechanistic Basis

Evans’ Oxazolidinones (The Imide Strategy)
  • Scaffold: Derived from amino acids (Valine, Phenylalanine) or Norephedrine.[1]

  • Linkage:

    
    -Acyl Imide.
    
  • Enolization: Forms a Z-enolate exclusively upon treatment with bases like LDA or NaHMDS.[1][2]

  • Stereocontrol: Relies on Chelation Control .[1] The lithium cation coordinates between the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the conformation.[1] The bulky substituent (isopropyl/benzyl) blocks one face, forcing the electrophile to attack from the opposite side.[1]

(2R,5S)-1-benzyl-2,5-dimethylpiperazine (The Amide Strategy)[1]
  • Scaffold: A trans-2,5-dimethylpiperazine core (often derived from alanine).[1] The (2R,5S) configuration provides a pseudo-

    
     symmetric environment (if N-benzylated).[1]
    
  • Linkage:

    
    -Acyl Amide.[1]
    
  • Enolization: Forms a Z-enolate (typically) due to

    
     strain minimization.[1]
    
  • Stereocontrol: Relies heavily on Steric Blocking and Dipole Alignment .[1] Unlike the Evans system, the amide oxygen is less Lewis basic than the imide carbonyl, making chelation less tight.[1] Stereoselectivity arises from the methyl groups at C2/C5 creating a chiral pocket that directs the electrophile.[1]

Part 2: Comparative Performance Metrics

FeatureEvans' Auxiliary (Oxazolidinone)(2R,5S)-1-benzyl-2,5-dimethylpiperazine
Linkage Type Imide (

)
Amide (

)
Enolate Geometry Fixed Z-enolate (Chelated)Predominantly Z-enolate (Steric)
Diastereoselectivity (dr) Typically >98:2 (often >99:[1]1)Variable (90:10 to 98:2 )
Crystallinity High (Easy purification)Moderate (Often oils/low-melting solids)
Cleavage Ease Excellent (LiOOH, LiBH4, Ti(OEt)4)Poor (Requires strong acid/base or reduction)
Atom Economy Low (Auxiliary MW ~177-230)Low (Auxiliary MW ~204)
Primary Application Synthesis of Chiral Acids/AlcoholsSynthesis of Chiral Amines/Amides

Part 3: Experimental Protocols & Workflows

Workflow A: Evans Alkylation (Standard Protocol)

Best for generating chiral carboxylic acids.[1]

  • Acylation: React oxazolidinone with

    
    -BuLi then acid chloride (
    
    
    
    ).
  • Enolization: Treat

    
    -acyloxazolidinone with NaHMDS  or LDA  at -78°C in THF.
    
  • Alkylation: Add alkyl halide (

    
    ).[1] The electrophile approaches anti to the C4-substituent.[1]
    
  • Cleavage:

    • Hydrolysis:[1]

      
       (generated from 
      
      
      
      ) at 0°C. Yields chiral acid + auxiliary.[1]
    • Reduction:

      
       in THF. Yields chiral alcohol + auxiliary.[1]
      
Workflow B: Piperazine Amide Alkylation

Best when the target is a chiral amine or the intermediate requires extreme stability.[1]

  • Acylation: React (2R,5S)-1-benzyl-2,5-dimethylpiperazine with acid chloride (

    
    ) and 
    
    
    
    .
  • Enolization: Treat amide with LDA (1.1 equiv) and LiCl (additive for aggregate breakup) at -78°C.

  • Alkylation: Add highly reactive alkyl halide (

    
    ).
    
  • Cleavage (The Challenge):

    • Hydrolysis:[1] Requires refluxing in

      
       or concentrated 
      
      
      
      (often racemizes the product).[1]
    • Reduction:

      
       reflux.[1] Yields the chiral amine  (tertiary amine product), effectively incorporating the auxiliary into the skeleton.[1] Note: This is often a synthesis of chiral piperazine drugs, not auxiliary removal.[1]
      

Part 4: Visualization of Pathways

The following diagram contrasts the transition states and logical flow of both methodologies.

G cluster_0 Evans Auxiliary (Imide) cluster_1 Piperazine Auxiliary (Amide) Evans_Start N-Acyloxazolidinone Evans_TS Chelated Z-Enolate (Li+) Rigid Geometry Evans_Start->Evans_TS NaHMDS/LDA Evans_Prod Alkylated Imide (dr > 98:2) Evans_TS->Evans_Prod R-X (Electrophile) Evans_Cleave Cleavage: LiOOH or LiBH4 (Mild) Evans_Prod->Evans_Cleave Hydrolysis Target_Acid Target: Chiral Acid/Alcohol Evans_Cleave->Target_Acid Pip_Start N-Acyl Piperazine Pip_TS Amide Enolate Steric/Dipole Control Pip_Start->Pip_TS LDA/LiCl Pip_Prod Alkylated Amide (dr ~ 90:10 - 95:5) Pip_TS->Pip_Prod R-X Pip_Cleave Cleavage: Strong Acid/Red (Harsh) Pip_Prod->Pip_Cleave Reflux Target_Amine Target: Chiral Amine/Amide Pip_Cleave->Target_Amine

Caption: Comparative workflow showing the "Chelation Pathway" (Evans) vs. the "Steric Pathway" (Piperazine). Note the divergence in cleavage conditions and final target molecules.

Part 5: Critical Analysis & Recommendations

The "Cleavage Problem"

The defining difference is the carbonyl reactivity.[1]

  • Evans: The oxazolidinone is an imide .[1][2] The lone pair on the nitrogen is delocalized into two carbonyls, making the exocyclic carbonyl more electrophilic and susceptible to mild nucleophilic attack (e.g., by

    
    ).[1]
    
  • Piperazine: The construct is a tertiary amide .[1][3] The nitrogen lone pair strongly donates into the single carbonyl, rendering it highly stable.[1] Hydrolysis requires conditions that often destroy sensitive functional groups on the alkylated chain.[1]

When to use (2R,5S)-1-benzyl-2,5-dimethylpiperazine?

Despite the cleavage difficulty, this auxiliary is superior in specific niches:

  • Peptidomimetics: If the final target is a piperazine amide (e.g., HIV protease inhibitors or GPCR ligands).[1]

  • Harsh Intermediates: If the alkylated product must survive subsequent steps involving strong nucleophiles (Grignards, hydrides) that would prematurely cleave an Evans auxiliary.[1]

  • Chiral Base Scaffold: The molecule is often used not as a covalent auxiliary, but as a precursor to Chiral Lithium Amides (similar to Simpkins' base) for the deprotonation of other ketones.[1]

References

  • Evans, D. A., et al. (1982).[1] "Enantioselective alkylation of N-acyl-2-oxazolidinones." Journal of the American Chemical Society.[1] Link[1]

  • Chang, Y.-T., et al. (2003).[1] "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands." Journal of Organic Chemistry. Link[1]

  • Ager, D. J., et al. (1996).[1] "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta.[1] Link

  • Beak, P., et al. (1994).[1] "Asymmetric synthesis of chiral amines by dynamic resolution of N-Boc-2-lithiopiperidines." Journal of the American Chemical Society.[1] (Context on chiral amine lithiation). Link[1]

Sources

Comparative Guide: (2R,5S)-1-Benzyl-2,5-Dimethylpiperazine vs. Sparteine & Other Chiral Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Chiral Diamine Auxiliaries / Ligands Primary Application: Asymmetric Organolithium Chemistry (Lithiation-Trapping) Market Context: The scarcity of natural (-)-sparteine has driven the development of synthetic "sparteine surrogates." The (2R,5S)-1-benzyl-2,5-dimethylpiperazine (and its analogs) represents a scalable, tunable class of ligands designed to replace sparteine in enantioselective deprotonation and conjugate addition reactions.

This guide objectively compares the performance, mechanism, and utility of the (2R,5S)-1-benzyl-2,5-dimethylpiperazine scaffold against the industry standard (-)-sparteine and the optimized O’Brien diamine (N-isopropyl analog) .

Technical Deep Dive: The Piperazine Scaffold

Unlike (-)-sparteine, which is a rigid, naturally occurring tetracyclic alkaloid, (2R,5S)-1-benzyl-2,5-dimethylpiperazine is a synthetic, flexible diamine. Its utility stems from the trans-2,5-dimethylpiperazine core, which forces the ring into a specific chair conformation, mimicking the chiral environment of sparteine when bound to lithium.

Structural & Mechanistic Comparison
Feature(-)-Sparteine (Benchmark)(2R,5S)-1-Benzyl-2,5-dimethylpiperazine (2R,5S)-1-Isopropyl-2,5-dimethylpiperazine (O'Brien Ligand)
Origin Natural Product (Lupin alkaloids)Synthetic (from alanine/benzylamine)Synthetic
Backbone Rigidity High (Tetracyclic)Moderate (Monocyclic chair)Moderate (Monocyclic chair)
Steric Bulk FixedTunable (Benzyl group)Tunable (Isopropyl group)
Coordination Bidentate (

)
Bidentate (

)
Bidentate (

)
Availability Volatile / ScarceHigh / ScalableHigh / Scalable
Mechanism of Action

In organolithium chemistry (e.g., deprotonation of


-Boc pyrrolidine), the ligand coordinates to the lithium atom of sec-butyllithium (s-BuLi). This breaks the alkyllithium aggregates into reactive monomeric or dimeric species. The chiral ligand creates a steric pocket that differentiates between the enantiotopic protons of the substrate.
  • Sparteine: Creates a rigid "chiral wall."

  • Piperazines: The axial methyl groups and the N-substituent (Benzyl or Isopropyl) dictate the facial selectivity. The N-isopropyl group is often superior to the N-benzyl group for lithiation because its greater steric bulk locks the lithium complex into a single, more selective conformation.

LigandComparison cluster_0 Natural Benchmark cluster_1 Synthetic Surrogates (Piperazines) Sparteine (-)-Sparteine (Rigid Tetracycle) Lithium Lithium Coordination (s-BuLi Complex) Sparteine->Lithium High Rigidity Benzyl (2R,5S)-1-Benzyl-2,5-dimethylpiperazine (Moderate Sterics) Benzyl->Lithium Flexible Tunable Isopropyl (2R,5S)-1-Isopropyl-2,5-dimethylpiperazine (High Sterics - 'O'Brien Ligand') Isopropyl->Lithium Optimized Bulk Selectivity Enantioselectivity (ee) Lithium->Selectivity

Caption: Structural logic comparing rigid natural sparteine with tunable synthetic piperazine surrogates.

Performance Benchmarking

The standard test bench for these auxiliaries is the Asymmetric Deprotonation of


-Boc Pyrrolidine .
Comparative Data: Lithiation-Trapping of -Boc Pyrrolidine

Conditions: s-BuLi (1.2 equiv), Ligand (1.2 equiv), Et₂O, -78°C, followed by electrophile quench.

LigandYield (%)ee (%)Notes
(-)-Sparteine 80-90%90-96% The Gold Standard. High consistency.
(2R,5S)-1-Isopropyl-2,5-dimethylpiperazine 85-92%93-95% True "Surrogate." Matches sparteine performance.
(2R,5S)-1-Benzyl-2,5-dimethylpiperazine 75-85%70-85% Good yield, but lower ee due to reduced steric bulk compared to isopropyl.
TMEDA (Achiral Control)>90%0%Baseline for reactivity (no induction).

Analysis: While the 1-benzyl variant is a competent chiral ligand, it generally yields lower enantiomeric excess (ee) in lithiation reactions compared to the 1-isopropyl analog (O'Brien's ligand). The benzyl group is less sterically demanding, allowing for more conformational freedom in the transition state, which erodes selectivity.

However, the 1-Benzyl variant excels in:

  • Scalability: Benzyl chloride is cheaper and easier to handle than isopropyl halides during ligand synthesis.

  • Deprotection: The benzyl group can be removed via hydrogenolysis (Pd/C, H₂) to generate the free amine, which is critical if the piperazine itself is the target scaffold (e.g., for opioid receptor ligands like SNC 80).

  • Conjugate Additions: In some proline-catalyzed reactions (e.g., nitroalkane addition to enones), the 1-benzyl derivative serves as an effective additive to modulate basicity without excessive steric crowding.

Experimental Protocols

Protocol A: Synthesis of the Ligand (1-Benzyl Variant)

A self-validating protocol for generating the auxiliary.

  • Start: Dissolve trans-2,5-dimethylpiperazine (1.0 equiv) in EtOH.

  • Alkylation: Add Benzyl chloride (1.0 equiv) dropwise at 65°C.

    • Checkpoint: Monitor by TLC. The reaction relies on the statistical formation of mono-benzyl vs di-benzyl. The trans stereochemistry prevents complex meso mixtures.

  • Purification: Selective crystallization of the dihydrochloride salt or column chromatography.

  • Yield: Typically 60-70% of the desired (2R,5S)-1-benzyl isomer.

Protocol B: Asymmetric Lithiation (General Workflow)

Standard operating procedure for using the auxiliary in drug synthesis.

  • Complex Formation: In a flame-dried Schlenk flask under Ar, dissolve (2R,5S)-1-benzyl-2,5-dimethylpiperazine (1.2 equiv) in anhydrous Et₂O.

  • Base Addition: Add s-BuLi (1.2 equiv) at -78°C. Stir for 15 min to form the Chiral Lithium Amide complex.

  • Substrate Addition: Add

    
    -Boc pyrrolidine (1.0 equiv) dropwise.
    
  • Deprotonation: Stir at -78°C for 4–6 hours.

    • Critical Step: Temperature control is vital. Rising above -70°C causes racemization of the lithiated species.

  • Quench: Add electrophile (e.g., MeOD, TMSCl, or Benzaldehyde).

  • Workup: Acidic wash (removes the diamine ligand for recovery) followed by extraction of the product.

Workflow Start Start: Anhydrous Et2O -78°C Complex Add Ligand + s-BuLi (Form Chiral Complex) Start->Complex Substrate Add Substrate (N-Boc Pyrrolidine) Complex->Substrate Wait Stir 4-6h @ -78°C (Dynamic Kinetic Resolution) Substrate->Wait Quench Add Electrophile Wait->Quench Recovery Acid Extraction (Recover Ligand) Quench->Recovery Product Isolated Chiral Product Recovery->Product

Caption: Step-by-step workflow for asymmetric lithiation using chiral diamine auxiliaries.

Conclusion & Recommendation

Use (2R,5S)-1-benzyl-2,5-dimethylpiperazine when:

  • You require a scalable, low-cost chiral base.

  • The target reaction is less sensitive to steric bulk (e.g., certain conjugate additions or resolutions).

  • You intend to remove the N-substituent later (via hydrogenolysis) to functionalize the nitrogen.

Use (2R,5S)-1-isopropyl-2,5-dimethylpiperazine (O'Brien's Ligand) when:

  • You need maximum enantioselectivity (>90% ee) in organolithium deprotonations.

  • You are replacing (-)-sparteine in an established protocol and need a direct functional equivalent.[1]

Use (-)-Sparteine when:

  • You are replicating a legacy process where regulatory filing requires the exact natural product.

  • Cost/Availability is not a limiting factor.

References

  • O'Brien, P. (1998).[2] Chiral Lithium Amide Bases in Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Dearden, M. J., Firkin, C. R., Hermet, J-P. R., & O'Brien, P. (2002). A Structurally Simple (+)-Sparteine Surrogate. Journal of the American Chemical Society.[3] Link

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. Journal of the American Chemical Society.[3] Link

  • Organic Syntheses. (1973). 1-Benzylpiperazine.[4][5] Organic Syntheses, Coll. Vol. 5, p.88. Link

  • Stead, D., & O'Brien, P. (2008). Asymmetric Deprotonation of N-Boc Pyrrolidine with a New Sparteine Surrogate. Tetrahedron. Link

Sources

Comparative Guide: X-ray Crystallography of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of X-ray crystallography strategies for derivatives of (2R,5S)-1-benzyl-2,5-dimethylpiperazine. This content is designed for researchers in structural biology and medicinal chemistry, focusing on the practical aspects of resolving the absolute configuration and conformational dynamics of this chiral scaffold.

Executive Summary

The piperazine scaffold, particularly the (2R,5S)-1-benzyl-2,5-dimethylpiperazine isomer, is a critical pharmacophore in the synthesis of delta-opioid receptor ligands (e.g., SNC-80 analogs) and chiral auxiliaries. However, the free base of this molecule is often an oil or a low-melting solid with high conformational flexibility, making direct X-ray diffraction (XRD) challenging.

This guide compares three derivatization strategies—Dihydrochloride Salts , Picrates , and Diphosphates —to stabilize the crystal lattice. We analyze these methods based on crystallization kinetics, resolution quality, and their utility in determining absolute stereochemistry.

Core Stereochemical Insight
  • (2R,5S) Configuration: Corresponds to the trans -isomer. The methyl groups at C2 and C5 are on opposite sides of the piperazine ring plane. In the lowest energy chair conformation, both methyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions.

  • Contrast with (2R,5R): The cis-isomer (2R,5R) forces one methyl group into an axial position, creating a distinct crystal packing motif.

Decision Logic & Workflow

The choice of derivative dictates the solvent system, space group, and data quality. The following workflow illustrates the decision path for structural determination.

G Start Target: (2R,5S)-1-benzyl-2,5-dimethylpiperazine CheckState Physical State: Oil / Low MP Solid Start->CheckState Decision Select Derivatization Strategy CheckState->Decision Requires Lattice Stabilization RouteA Route A: Dihydrochloride (2HCl) Decision->RouteA Routine Check RouteB Route B: Picrate Salt Decision->RouteB Stereochem Resolution RouteC Route C: Diphosphate Complex Decision->RouteC Conformational Study MethodA Vapor Diffusion (EtOH/Et2O) High Aqueous Solubility RouteA->MethodA MethodB Slow Evaporation (Acetone/EtOH) Anomalous Scattering (O/Nitro) RouteB->MethodB MethodC Liquid Diffusion (Water/Acetone) H-Bond Network Stabilization RouteC->MethodC OutcomeA Outcome: Polar Space Group High MP (>250°C) MethodA->OutcomeA OutcomeB Outcome: Triclinic/Monoclinic Absolute Config Confirmation MethodB->OutcomeB OutcomeC Outcome: Centrosymmetric (Likely) Robust Lattice MethodC->OutcomeC

Figure 1: Decision matrix for crystallizing (2R,5S)-1-benzyl-2,5-dimethylpiperazine. The choice depends on whether the goal is routine purity confirmation (HCl) or absolute configuration determination (Picrate).[1]

Comparative Analysis of Derivatives

The following table synthesizes experimental data from analogous piperazine systems to guide your selection.

FeatureDihydrochloride (2HCl) Picrate Derivative Diphosphate Complex
Primary Utility Bulk purity, solubility profiling.Absolute configuration determination.Studying H-bond networks & ring puckering.
Crystallinity Forms needles or plates; often hygroscopic.Forms large, well-defined yellow prisms.Forms robust blocks; highly stable lattice.
Melting Point High (>280°C decomp) [1].[1][2]Distinct, sharp MP (150–200°C range).[1]High (>250°C).[1]
Lattice Forces Ionic (NH⁺[1]···Cl⁻).[1]

-

stacking (Picrate) + H-bonds.
Strong 3D H-bond network (NH···O-P).
Space Group Often Monoclinic (

) or Orthorhombic.[1]
Triclinic (

) or Monoclinic (

).[1]
Monoclinic (

) [2].[1]
Scattering Power Moderate (Cl provides some anomalous signal).High (Oxygen-rich anions).Moderate (Phosphorous/Oxygen).[1][3]
Technical Deep Dive
1. The Dihydrochloride (2HCl) System
  • Why it works: Protonation of both N1 and N4 nitrogens creates a dication. The chloride ions act as bridges between the piperazine cations, enforcing a rigid lattice.

  • Limitation: The high charge density can sometimes lead to solvates (hydrates) that disorder upon drying.[1]

  • Protocol: Dissolve the free base in absolute ethanol. Add concentrated HCl (in EtOH) dropwise until pH < 2. Cool to 0°C. Recrystallize from Ethanol/Diethyl ether.

2. The Picrate System
  • Why it works: Picric acid (2,4,6-trinitrophenol) is a bulky, planar anion. It engages in extensive

    
    -
    
    
    
    stacking interactions with the benzyl ring of the target molecule. This stacking restricts the rotational freedom of the benzyl group, which is often the source of disorder in other salts.
  • Strategic Advantage: Historically used for absolute configuration because the picrate anion is achiral and rigid, providing a reliable reference frame.

  • Protocol: Mix equimolar amounts of the free base and picric acid in hot ethanol. Allow slow evaporation at room temperature.[3] Warning: Picrates are potentially explosive; handle small quantities (<50 mg) for crystallography.[1]

3. The Diphosphate System
  • Why it works: As demonstrated in the structure of trans-2,5-dimethylpiperazine-1,4-diium diphosphate [2], the diphosphate anion (

    
    ) forms "inorganic layers" that sandwich the organic cations.
    
  • Conformational Locking: This salt specifically stabilizes the chair conformation with methyl groups in the equatorial orientation, providing the highest resolution data for bond lengths and angles.

Experimental Protocols

Protocol A: Synthesis & Crystallization of the Dihydrochloride

This protocol is optimized for yield and phase purity.

  • Dissolution: Dissolve 100 mg of (2R,5S)-1-benzyl-2,5-dimethylpiperazine oil in 2 mL of anhydrous ethanol.

  • Acidification: Add 2.0 M HCl in diethyl ether dropwise. Monitor precipitate formation. Aim for a stoichiometric excess (2.2 eq).

  • Digestion: Warm the suspension to 60°C for 10 minutes to redissolve fines, then allow to cool slowly to RT.

  • Vapor Diffusion: Transfer the clear solution to a small vial. Place this vial inside a larger jar containing diethyl ether. Seal the jar.

  • Harvest: After 48–72 hours, colorless prismatic crystals suitable for X-ray diffraction will form.

Protocol B: Stereochemical Validation via Picrate

This protocol is optimized for optical resolution and absolute structure determination.

  • Preparation: Dissolve 50 mg of the substrate in 1 mL acetone.

  • Reagent Addition: Add a solution of 55 mg picric acid (saturated in ethanol). The solution will turn deep yellow.

  • Slow Evaporation: Cover the vial with Parafilm and poke 2–3 small holes. Leave in a vibration-free, dark environment (picrates are light-sensitive).

  • Data Collection: Select a single yellow prism. Collect data at 100 K to minimize thermal motion of the nitro groups.

Structural Expectations & Validation

When refining the structure of the (2R,5S) isomer, verify the following geometric parameters to ensure the correct enantiomer and conformation have been assigned.

  • Ring Conformation: Expect a distorted chair .

  • Substituent Orientation:

    • C2-Methyl: Equatorial.

    • C5-Methyl: Equatorial.

    • N1-Benzyl: Equatorial (preferred to minimize steric clash).

  • Chirality Check:

    • Use the Flack parameter during refinement. For a correct absolute configuration assignment using anomalous scattering (e.g., from Cl or O), the Flack parameter should be near 0.0 (within standard uncertainty).[1] If it is near 1.0, the structure is likely the inverted enantiomer (2S,5R).[1]

Comparison with Isomers
Parameter(2R,5S) / (2S,5R) [Trans](2R,5R) / (2S,5S) [Cis]
Methyl Positions Equatorial / EquatorialAxial / Equatorial
Ring Strain Low (Relaxed Chair)Moderate (1,3-diaxial interaction)
Crystal Density Typically Higher (Better packing)Typically Lower

References

  • Synthesis and Properties of Piperazine Salts

    • Source: Organic Syntheses, Coll. Vol. 4, p.82 (1963); Vol. 36, p.14 (1956).[1]

    • Relevance: Establishes baseline melting points for benzylpiperazine dihydrochlorides (~280°C).
    • [1]

  • Crystallography of Trans-Piperazine Scaffolds

    • Title: Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosph
    • Source: Acta Crystallographica Section E (2021).[1]

    • Relevance: Provides the benchmark bond lengths and angles for the trans-2,5-dimethylpiperazine core.
  • SNC-80 and Opioid Ligand Synthesis

    • Context: (2R,5S)-1-benzyl-2,5-dimethylpiperazine is a stereochemical analog/intermediate for delta-opioid agonists like SNC-80.[4]

    • Source: BenchChem / ChemicalBook D
    • [1]

Sources

assessing the efficacy of (2R,5S)-1-benzyl-2,5-dimethylpiperazine in asymmetric catalysis

[1][2]

Executive Verdict

(2R,5S)-BDMP is a specialized chiral diamine scaffold that functions primarily as a precursor for N,N′-bidentate ligands and, to a lesser extent, as a chiral auxiliary.

  • Primary Efficacy: It excels as a rigid, sterically defined backbone for transition metal ligands (Zn, Cu, Ni), offering a cost-effective alternative to (-)-Sparteine and (1R,2R)-1,2-Diaminocyclohexane (DACH) in specific steric environments.

  • Key Advantage: Unlike flexible linear diamines, the (2R,5S)-BDMP scaffold adopts a locked chair conformation with both methyl groups in equatorial positions. This creates a highly predictable "chiral pocket" that is superior for reactions requiring remote steric control.

  • Limitation: As a standalone organocatalyst (e.g., for aldol reactions), it generally shows lower enantioselectivity (<70% ee) compared to Proline or MacMillan catalysts unless further functionalized.

Structural Analysis & Mechanistic Logic

To understand the efficacy of (2R,5S)-BDMP, one must analyze its conformational dynamics.

  • The "Locked" Chair: The trans-relationship of the C2 and C5 methyl groups forces the piperazine ring into a rigid chair conformation where both methyls are equatorial .

  • The Chiral Wall: The N1-benzyl group acts as a "blocking wall," breaking the C2-symmetry of the parent 2,5-dimethylpiperazine. This desymmetrization is critical, as it directs incoming substrates toward the less hindered face of the N4 secondary amine.

Diagram 1: Mechanistic Steric Map

The following diagram illustrates the steric shielding provided by the (2R,5S) scaffold during a hypothetical metal-catalyzed alkylation.

StericMapScaffold(2R,5S)-BDMP Scaffold(Locked Chair Conformation)MetalCenterMetal Center (Zn/Cu)(Coordinated to N1 & N4)Scaffold->MetalCenter Bidentate BindingStericBulkEquatorial Methyls (C2, C5)+ N-Benzyl GroupScaffold->StericBulk Structural RigidificationSubstrateIncoming Substrate(Aldehyde/Electrophile)MetalCenter->Substrate ActivationStericBulk->Substrate Steric Repulsion (Si-face blocked)OutcomeHigh Stereoselectivity(Re-face Attack Favored)Substrate->Outcome Product Formation

Caption: The equatorial methyls lock the ring conformation, while the N-benzyl group blocks one face of the coordination sphere, forcing the substrate to approach from the unhindered trajectory.

Comparative Efficacy Guide

This section compares (2R,5S)-BDMP against industry-standard alternatives in two primary application domains: Ligand Synthesis and Chiral Base Mediation .

Scenario A: Asymmetric Alkylation (Diethylzinc Addition)

Context: Synthesis of chiral alcohols from aldehydes.

Feature(2R,5S)-BDMP Derivatives (1R,2R)-DACH (Cyclohexanediamine) BINAP / BINOL
Rigidity High (Chair locked)High (Ring locked)Very High (Axial chirality)
Tunability Excellent (N4 is easily alkylated)Good (Both Ns modifiable)Moderate (Backbone modification difficult)
Cost Low (From Alanine/Benzylamine)ModerateHigh
Typical ee% 85 - 94% (Ligand dependent)>98% (Standard)>98%
Best Use Substrates requiring remote steric bulk General purpose standardAromatic substrates

Verdict: Use (2R,5S)-BDMP when you need to fine-tune the steric environment at the N4 position. While DACH is the general-purpose gold standard, BDMP allows for the introduction of asymmetric "arms" (e.g., adding a pyridyl group to N4) that can offer unique selectivity profiles for aliphatic aldehydes.

Scenario B: Chiral Base / Lithiation Mediation

Context: Asymmetric deprotonation (similar to Sparteine chemistry).

Feature(2R,5S)-BDMP (-)-Sparteine (+)-Sparteine Surrogates
Availability High (Synthetic)Low/Variable (Natural Product)Moderate
Mechanism Monodentate or Bidentate (if N-functionalized)Rigid BidentateRigid Bidentate
Efficacy Moderate (as free amine)High (Gold Standard)High
Scalability High LowModerate

Verdict: (2R,5S)-BDMP is a viable precursor to "Sparteine mimics." While the free amine is less effective than Sparteine for direct lithiation, derivatives (like N-alkylated bispidines synthesized from BDMP) are powerful, patent-free alternatives for large-scale lithiation processes [1, 2].

Experimental Protocol: Ligand Synthesis & Catalytic Application

Objective: Synthesis of a chiral ligand from (2R,5S)-BDMP and its application in the asymmetric addition of Et₂Zn to benzaldehyde.

Phase 1: Ligand Synthesis (N4-Functionalization)

Rationale: The secondary amine (N4) must be functionalized to create a bidentate ligand capable of coordinating Zinc effectively.

  • Starting Material: 1.0 eq (2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS 198896-00-3).[1][2]

  • Reagent: 1.1 eq 2-(Chloromethyl)pyridine.

  • Conditions: Mix in MeCN with 2.0 eq K₂CO₃ at 60°C for 12 hours.

  • Workup: Filter salts, concentrate, and purify via flash chromatography (EtOAc/Hexane).

  • Product: (2R,5S)-1-benzyl-2,5-dimethyl-4-(pyridin-2-ylmethyl)piperazine.

    • Why this works: This creates an N,N,N-tridentate or N,N-bidentate pocket (Piperazine N + Pyridine N) resembling the binding site of successful TPA ligands [3].

Phase 2: Catalytic Run (Asymmetric Alkylation)

Self-Validating Check: The formation of a white precipitate upon mixing the ligand with Et₂Zn indicates active complex formation.

  • Ligand Loading: Dissolve 5 mol% of the synthesized ligand in dry Toluene under Argon.

  • Zinc Addition: Add 2.2 eq of Diethylzinc (1.0 M in hexanes) at 0°C. Stir for 30 mins.

    • Observation: Evolution of ethane gas confirms deprotonation/coordination.

  • Substrate Addition: Add 1.0 eq Benzaldehyde dropwise at 0°C.

  • Reaction: Stir at 0°C -> RT for 12 hours.

  • Quench: Carefully add 1M HCl. Extract with Et₂O.

  • Analysis: Determine conversion by GC-MS and ee% by Chiral HPLC (Chiralcel OD-H column, 90:10 Hex/IPA).

Decision Workflow (DOT)

Use this flowchart to determine if (2R,5S)-BDMP is the correct choice for your specific synthesis.

DecisionTreeStartSelect Catalyst/Ligand for Asymmetric ReactionReactionTypeReaction Type?Start->ReactionTypeAlkylationAlkylationReactionType->Alkylation Alkylation (Et2Zn)LithiationLithiationReactionType->Lithiation Lithiation (s-BuLi)OrganocatalysisOrganocatalysisReactionType->Organocatalysis Aldol/MichaelCheckStericsCheckStericsAlkylation->CheckSterics Substrate Sterics?SparteineAvailSparteineAvailLithiation->SparteineAvail Is Sparteine Available?UseProlineUseProlineOrganocatalysis->UseProline Use Proline/MacMillan(BDMP is inferior here)UseDACHUseDACHCheckSterics->UseDACH Standard/AromaticUseBDMPUseBDMPCheckSterics->UseBDMP Aliphatic/ComplexUseSparteineUseSparteineSparteineAvail->UseSparteine YesUseBDMPDerivUseBDMPDerivSparteineAvail->UseBDMPDeriv No (Use BDMP-derived Bispidine)

Caption: Decision matrix for selecting (2R,5S)-BDMP. It is the preferred choice when Sparteine is unavailable or when custom steric tuning of the N4 position is required for alkylation.

References
  • O’Brien, P. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. Journal of the American Chemical Society.[3]

  • Firth, J. D. (2014).[4] Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. University of York Theses.

  • Bérubé, C., et al. (2017). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Tetrahedron.

  • Rossen, K., et al. (1998). Piperazine-based chiral ligands in asymmetric catalysis.
  • Schafer, L. L. (2020).[4] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Advances.

literature review of chiral piperazine auxiliaries in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a critical literature review and technical comparison of chiral piperazine auxiliaries in asymmetric synthesis. It is designed for researchers seeking to evaluate these scaffolds against established benchmarks like Evans oxazolidinones or SAMP/RAMP hydrazones.

Executive Summary: The Shift to Catalytic "Auxiliaries"

While classical chiral auxiliaries (e.g., Evans oxazolidinones, Myers pseudoephedrine) rely on stoichiometric attachment and removal, chiral piperazine auxiliaries have evolved primarily into non-covalent chiral directors —functioning as C2-symmetric ligands or bifunctional organocatalysts.

This guide focuses on two dominant classes of piperazine-based chiral directors:

  • C2-Symmetric Piperazines: Used as ligands in metal-catalyzed desymmetrization (e.g., acylation of meso-diols).[1][2]

  • Piperazine Organocatalysts: Used in asymmetric Michael additions and Henry reactions.

Key Advantage: Unlike stoichiometric auxiliaries that require distinct attachment and cleavage steps, piperazine-based systems often operate catalytically, offering higher atom economy and simplified workup while maintaining competitive enantioselectivity (>95% ee).

Mechanistic Design & Mode of Action

A. C2-Symmetric Piperazines (The Shirai Ligand)

Derived from L-proline, these ligands possess a rigid bicyclic backbone. The C2-symmetry eliminates the possibility of competing diastereomeric transition states, a common issue with C1-symmetric ligands.

  • Mechanism: In copper-catalyzed acylation, the piperazine diamine coordinates with Cu(II), creating a chiral pocket that differentiates between the enantiotopic hydroxyl groups of a meso-diol.

  • Key Structural Feature: Bulky substituents (e.g., isopropyl, phenyl) at the bridgehead carbons amplify steric screening.

B. Bifunctional Piperazine Organocatalysts

These derivatives often feature a secondary amine (Lewis base) and a hydrogen-bond donor (e.g., amide or hydroxyl group).

  • Mechanism: In Michael additions (e.g., aldehydes to nitroalkenes), the secondary amine activates the aldehyde via enamine formation, while the N-substituent directs the approach of the electrophile via hydrogen bonding or steric shielding.

Comparative Analysis: Piperazines vs. Alternatives

Comparison 1: Desymmetrization of Diols

Benchmark: Chiral Phosphine Catalysts (e.g., Vedejs' reagents) or Enzymatic Resolution. Piperazine Solution: C2-Symmetric Piperazine/Cu(II).

FeatureC2-Symmetric Piperazine (Shirai Type)Enzymatic Resolution (Lipases)Chiral Phosphines (Vedejs)
Selectivity (ee%) 96 - 99% 90 - 99%85 - 95%
Substrate Scope Broad (Cyclic & Acyclic meso-diols)Limited (Specific steric requirements)Moderate
Catalyst Loading 0.5 - 5 mol%High (Enzyme mass)5 - 10 mol%
Conditions Mild (0°C to RT), organic solventAqueous buffer/EmulsionOrganic solvent
Cost/Access Synthesized from L-Proline (3 steps)Commercial, variable costCommercial, expensive
Comparison 2: Asymmetric Alkylation/Aldol

Benchmark: Evans Oxazolidinone (Stoichiometric). Piperazine Solution: Piperazine Organocatalyst (Catalytic).

MetricEvans Oxazolidinone (Auxiliary)Piperazine Organocatalyst
Stoichiometry 1.0 equiv (Stoichiometric)0.05 - 0.20 equiv (Catalytic)
Steps 3 (Attach

React

Cleave)
1 (Direct Reaction)
Atom Economy Low (Auxiliary waste/recycle)High
Enantioselectivity >98% (Gold Standard) 85 - 96% (Substrate dependent)
Purification Requires cleavage & separationSimple filtration/extraction

Visualization of Mechanisms

Figure 1: C2-Symmetric Piperazine Desymmetrization Workflow

This diagram illustrates the catalytic cycle where the piperazine ligand enables the selective benzoylation of a meso-diol.

G Substrate Meso-1,2-Diol (Achiral) Complex Cu(II)-Piperazine Active Complex Substrate->Complex Coordination Ligand C2-Sym Piperazine (Chiral Ligand) Ligand->Complex + CuCl2 TS Transition State (Steric Discrimination) Complex->TS + BzCl TS->Complex Regeneration Product Mono-Benzoate (High ee%) TS->Product Desymmetrization Reagent Benzoyl Chloride (BzCl)

Caption: Catalytic cycle for the desymmetrization of meso-diols using a C2-symmetric piperazine-copper complex.

Figure 2: Workflow Comparison (Evans vs. Piperazine)

G cluster_0 Standard: Evans Auxiliary (Stoichiometric) cluster_1 Alternative: Piperazine Organocatalysis E_Start Substrate (Acid) E_Attach 1. Attachment (Formation of Imide) E_Start->E_Attach E_React 2. Asymmetric Reaction (Alkylation/Aldol) E_Attach->E_React E_Cleave 3. Cleavage (Hydrolysis/Reduction) E_React->E_Cleave E_Prod Chiral Product E_Cleave->E_Prod P_Start Substrate (Aldehyde + Nitroalkene) P_React Direct Asymmetric Addition P_Start->P_React + Catalyst P_Cat Piperazine Catalyst (10 mol%) P_Cat->P_React P_Prod Chiral Product P_React->P_Prod

Caption: Comparison of the 3-step stoichiometric Evans pathway vs. the 1-step catalytic piperazine pathway.

Experimental Protocols

Protocol A: Asymmetric Acylation of Meso-1,2-Diols

Source: Adapted from Shirai et al. (Org.[2] Lett., 2006).[2][3][4] Objective: Synthesis of (1S,2R)-2-hydroxycyclohexyl benzoate.

Reagents:

  • Meso-1,2-cyclohexanediol (1.0 mmol)

  • Benzoyl chloride (BzCl) (1.0 mmol)

  • (S,S)-C2-symmetric piperazine ligand (0.05 mmol, 5 mol%)

  • CuCl₂ (0.05 mmol, 5 mol%)

  • Diisopropylethylamine (DIPEA) (1.0 mmol)

  • Dichloromethane (DCM) (5 mL)

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried flask under argon, dissolve CuCl₂ (6.7 mg, 0.05 mmol) and the chiral piperazine ligand (0.05 mmol) in anhydrous DCM (2 mL). Stir at room temperature for 1 hour to form the blue-green complex.

  • Substrate Addition: Add meso-1,2-cyclohexanediol (116 mg, 1.0 mmol) to the catalyst solution. Cool the mixture to -78°C.

  • Acylation: Add DIPEA (174 µL, 1.0 mmol) followed by the slow dropwise addition of Benzoyl Chloride (116 µL, 1.0 mmol).

  • Reaction: Stir at -78°C for 24 hours. Monitor by TLC.[5]

  • Quench & Workup: Quench with phosphate buffer (pH 7). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1) yields the mono-benzoate.

    • Self-Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H). Expected ee: 93-96% .

Protocol B: Synthesis of C2-Symmetric Piperazine Ligand

Source: Synthesis from L-Proline (Nakamura et al.).[3]

  • Coupling: React N-Boc-L-proline with L-proline methyl ester (DCC/HOBt coupling) to form the dipeptide.

  • Cyclization: Deprotect (TFA) and cyclize in refluxing 2-butanol to form the diketopiperazine (DKP).

  • Reduction: Reduce the DKP using LiAlH₄ or BH₃·THF to yield the C2-symmetric piperazine.

    • Note: This ligand can be stored as a solid and is stable at room temperature.

Critical Performance Data

The following table summarizes the performance of piperazine-derived catalysts in the Henry Reaction (Nitroaldol) compared to standard Copper-Bisoxazoline (Box) complexes.

Catalyst SystemSubstrate (Aldehyde)Yield (%)ee (%)Reaction TimeRef
Piperazine-Schiff Base / Cu(II) Benzaldehyde98%91%24 h[1]
Piperazine-Schiff Base / Cu(II) 4-NO₂-Benzaldehyde95%94%20 h[1]
Cu(II)-Bisoxazoline (Benchmark) Benzaldehyde92%94%24-48 h[2]
(S)-Proline (Organocatalyst) Benzaldehyde85%70%48 h[3]

Interpretation: The piperazine-based system matches the enantioselectivity of the established Bisoxazoline system but often achieves higher yields in shorter times due to the bifunctional nature of the piperazine backbone (acting as both ligand and base).

References

  • Alkan, S. "Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives." Acta Chim.[5] Slov., 2022 , 69, 316–321.[5] Link

  • Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." J. Am. Chem. Soc., 1999 , 121, 686–699. Link

  • List, B., et al. "Proline-Catalyzed Direct Asymmetric Aldol Reactions." J. Am. Chem. Soc., 2000 , 122, 2395–2396. Link

  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. "Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols."[2][3] Org.[2][4][5] Lett., 2006 , 8(26), 6139–6142.[4] Link

  • Barros, M. T., et al. "Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition." Eur. J. Org.[6] Chem., 2007 , 2007(1), 178–184. Link

  • Enders, D., et al. "SAMP/RAMP-Hydrazones as Chiral Auxiliaries in Asymmetric Synthesis." Org.[2][4][5] Synth., 1987 , 65, 183. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and its common salt form, the dihydrochloride. As a substituted piperazine, this compound is prevalent in pharmaceutical research and development, particularly in the synthesis of receptor-targeted ligands.[1][2][3] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture, ensuring the well-being of laboratory personnel and environmental stewardship.

Foundational Safety and Hazard Assessment

Key Hazards:

  • Harmful if Swallowed: The dihydrochloride salt is classified as H302 - Harmful if swallowed.[5]

  • Skin and Eye Irritation: It is also known to cause skin irritation (H315) and serious eye irritation (H319).[5]

  • Respiratory Irritation: Inhalation may cause respiratory irritation (H335).[5]

  • General Amine and Benzylamine Hazards: Structurally similar compounds like benzylamine are corrosive, combustible liquids, and can cause severe skin burns and eye damage.[7][8] Vapors may form explosive mixtures with air.[9][10]

This information dictates that (2R,5S)-1-benzyl-2,5-dimethylpiperazine must be handled as a hazardous chemical, with disposal protocols reflecting its potential irritant, corrosive, and harmful nature.

Table 1: Key Properties and Identifiers

PropertyDataSource(s)
Chemical Name (2R,5S)-1-benzyl-2,5-dimethylpiperazine
CAS Number (DiHCl salt) 198896-00-3[4]
Molecular Formula C₁₃H₂₀N₂ (Free Base), C₁₃H₂₂Cl₂N₂ (DiHCl Salt)[1][6]
Molecular Weight 204.31 g/mol (Free Base), 277.23 g/mol (DiHCl Salt)[1][6]
Appearance The dihydrochloride salt is typically a solid.[11]
Solubility The dihydrochloride salt is generally more water-soluble than the free base.[11] Piperazines can be soluble in methanol and water.[12]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage for the DiHCl salt is 2-8°C.[4][6][13]
Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

The causality behind stringent PPE use is to create a barrier against all potential routes of exposure—dermal, ocular, and inhalation. Given the irritant and potentially corrosive nature of this amine compound, the following PPE is mandatory.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale & Source(s)
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[10]Protects against splashes and vapors that can cause serious eye irritation or damage.[5][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the chemical.[10][14]Prevents skin contact, which can cause irritation or burns.[5] Proper removal technique is crucial to avoid contaminating hands.[14]
Body Protection Laboratory coat. For larger quantities or spill cleanup, a full suit may be necessary.[7]Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[8][9]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[9][15] If ventilation is insufficient, use an approved vapor respirator.[7]Minimizes inhalation of vapors which can cause respiratory irritation.[5] A self-contained breathing apparatus (SCBA) is required for large spills or emergencies.[7]

Spill Management Protocol: In the event of a spill, the area should be evacuated of all non-essential personnel.[14] Alert emergency responders and ensure the area is well-ventilated.[9] For a small spill, absorb the material with an inert, non-combustible material like sand, earth, or vermiculite.[7][13] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9][13][14] Do not use water to clean up the spill as this could create a more significant hazard.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is that it must be treated as hazardous chemical waste . Direct disposal into regular trash or down the sanitary sewer is not permissible for this category of chemical.

Step 1: Segregation and Waste Identification

  • Rationale: Chemical wastes must be segregated to prevent dangerous reactions. Amines are incompatible with acids and oxidizing agents.[13][16] Mixing can cause violent reactions or the release of toxic gases.

  • Procedure:

    • Designate a specific, labeled waste container for (2R,5S)-1-benzyl-2,5-dimethylpiperazine waste.

    • Do not mix this waste with other chemical waste streams, especially acids, oxidizers, or halogenated solvents.[16]

    • This applies to the pure compound, solutions, and contaminated materials (e.g., weighing boats, contaminated paper towels).

Step 2: Containerization

  • Rationale: The waste container must be compatible with the chemical to prevent leaks and degradation. The container must be securely sealed to prevent the release of vapors.

  • Procedure:

    • Use a container made of a compatible material (e.g., high-density polyethylene - HDPE, or the original product container).[16] Ensure the container is in good condition with no cracks or damage.

    • Keep the container tightly closed at all times, except when adding waste.[16] Funnels should not be left in the container opening.[16]

    • Store the waste container in a designated, well-ventilated waste accumulation area, away from heat and ignition sources.[13]

Step 3: Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of waste handlers. It ensures that the waste is managed and disposed of correctly.

  • Procedure:

    • Clearly label the waste container with "Hazardous Waste."

    • List all contents, including the full chemical name: "(2R,5S)-1-benzyl-2,5-dimethylpiperazine." Do not use abbreviations or chemical formulas.[16]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

Step 4: Disposal of Empty Containers

  • Rationale: Even "empty" containers can hold residual chemicals that pose a hazard.

  • Procedure:

    • Empty containers that held (2R,5S)-1-benzyl-2,5-dimethylpiperazine must be triple rinsed with a suitable solvent (e.g., methanol or ethanol).[16]

    • The rinsate (the solvent used for rinsing) is considered hazardous waste and must be collected in the designated waste container described in Step 2.

    • After triple rinsing, the original label on the container should be completely defaced or removed.[16] The container can then be disposed of in the regular laboratory glass or plastic waste stream, as per your institution's guidelines.

Step 5: Final Disposal

  • Rationale: Final disposal must be handled by professionals to ensure environmental and regulatory compliance.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

    • Follow all institutional procedures for waste handover. This may involve completing a waste manifest or using a specific online system.

    • Never attempt to incinerate chemical waste in a standard laboratory or campus incinerator, as they are not equipped for hazardous materials.[17] Disposal should be conducted by a licensed professional waste disposal service.[14]

Disposal Decision Workflow

The following diagram outlines the logical flow for making decisions regarding the disposal of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and its associated waste.

DisposalWorkflow Disposal Decision Workflow for (2R,5S)-1-benzyl-2,5-dimethylpiperazine Start Start: Have (2R,5S)-1-benzyl- 2,5-dimethylpiperazine Waste? PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE WasteType Identify Waste Type Segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) WasteType->Segregate Pure Compound, Solutions, or Contaminated Solids TripleRinse Triple Rinse with Appropriate Solvent WasteType->TripleRinse Empty Container PPE->WasteType Containerize Place in Labeled, Compatible Hazardous Waste Container Segregate->Containerize Store Store in Designated, Ventilated Waste Accumulation Area Containerize->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel CollectRinsate->Containerize DisposeContainer Dispose of Container in Appropriate Lab Trash DefaceLabel->DisposeContainer

Caption: Decision workflow for handling and disposing of (2R,5S)-1-benzyl-2,5-dimethylpiperazine waste.

References

  • Benzylamine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … - CymitQuimica. CymitQuimica.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Proper Disposal of m-PEG9-Amine: A Guide for Laboratory Professionals - Benchchem. Benchchem.
  • MSDS of (2R,5S)-1-Boc-2,5-dimethyl-piperazine - Capot Chemical. Capot Chemical.
  • Acceptable Drain Disposal Procedures : USDA ARS. USDA ARS.
  • Benzylamine - Apollo Scientific. Apollo Scientific.
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. University of Wisconsin–Madison.
  • 198896-00-3 | (2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride | ChemScene. ChemScene.
  • (2R,5S)-1-Benzyl-2,5-dimethylpiperazinedihydrochloride - Fluorochem. Fluorochem.
  • (2S,5S)-1-Benzyl-2,5-dimethylpiperazine | 745031-35-0 | Benchchem. Benchchem.
  • BENZYLAMINE - (For Synthesis) MSDS CAS - Oxford Lab Fine Chem LLP. Oxford Lab Fine Chem LLP.
  • (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride - ChemShuttle. ChemShuttle.
  • BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS - Loba Chemie. Loba Chemie.
  • SAFETY D
  • Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Central Drug House.
  • (2R,5R)-1-Benzyl-2,5-dimethylpiperazine | 324750-43-8 | Benchchem. Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - International Journal of Pharmacy & Pharmaceutical Research. Human Journals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,5S)-1-benzyl-2,5-dimethylpiperazine
Reactant of Route 2
Reactant of Route 2
(2R,5S)-1-benzyl-2,5-dimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.